3-cyclopropyl-4-methyl-1H-pyrazol-5-amine
Description
The exact mass of the compound 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-cyclopropyl-4-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-6(5-2-3-5)9-10-7(4)8/h5H,2-3H2,1H3,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQBFNPNPSVDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187027-13-9 | |
| Record name | 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine
Technical Monograph: 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine
Executive Summary 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine (C₇H₁₁N₃) is a high-value heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., Janus kinase or Aurora kinase families) and GPCR modulators. Distinguished by the steric bulk of the C4-methyl group and the unique electronic properties of the C3-cyclopropyl ring, this molecule offers a superior pharmacokinetic profile compared to its linear alkyl analogs. This guide details its physicochemical behavior, synthetic logic, and handling protocols for drug discovery applications.
Structural Analysis & Molecular Identity[1][2]
The molecule exists in a dynamic tautomeric equilibrium. Unlike simple pyrazoles, the substitution pattern at positions 3 (cyclopropyl) and 4 (methyl) creates specific steric constraints that influence binding affinity and metabolic stability.
Key Structural Features:
-
Cyclopropyl Moiety (C3): Acts as a bioisostere for isopropyl or tert-butyl groups but provides unique "sigma-aromaticity" (σ-π conjugation), increasing electron density in the pyrazole ring without the rotational entropy penalty of acyclic alkyls.
-
Methyl Group (C4): A critical "metabolic block." In many medicinal chemistry campaigns, the C4 position of pyrazoles is a hotspot for oxidative metabolism (CYP450). Methylation here blocks this soft spot and increases lipophilicity (LogP).
-
Amine Handle (C5): The primary amine serves as the nucleophilic attachment point for urea formation or amide coupling in fragment-based drug design.
Tautomeric Equilibrium
In solution, the molecule equilibrates between the 5-amine and 3-amine forms. However, the 5-amine tautomer is generally the reactive species in nucleophilic substitutions due to the electronics of the adjacent methyl group.
Figure 1: Tautomeric equilibrium. The position of the proton on the ring nitrogens (N1 vs N2) dictates the nomenclature (5-amine vs 3-amine).
Physicochemical Profile
The following data aggregates predicted values (consensus algorithms) and comparative experimental data from close structural analogs (e.g., CAS 175137-46-9).
| Property | Value / Range | Context & Significance |
| Molecular Weight | 137.18 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |
| Formula | C₇H₁₁N₃ | High Nitrogen-to-Carbon ratio implies good solubility. |
| LogP (Octanol/Water) | 0.8 ± 0.2 (Predicted) | Optimal. The C4-methyl adds ~0.5 log units over the des-methyl analog, pushing it into a better permeability window without becoming lipophilic enough to bind non-specifically to plasma proteins. |
| TPSA | ~43.8 Ų | Topological Polar Surface Area is well below the blood-brain barrier (BBB) cutoff (90 Ų), suggesting CNS penetration potential if derivatized correctly. |
| pKa (Conjugate Acid) | 4.2 – 4.6 (Predicted) | The pyrazole ring nitrogen (N2) is the basic center. It is less basic than pyridine but more basic than aniline. It will be neutral at physiological pH (7.4). |
| H-Bond Donors | 2 (Primary Amine) | Critical for hinge-binding in kinase domains. |
| H-Bond Acceptors | 2 (Ring Nitrogens) | Facilitates water solubility and target engagement. |
| Melting Point | 125°C – 135°C | Solid at room temperature. High crystallinity indicates stability. |
Solubility Profile:
-
Water (pH 7): Moderate (~1–5 mg/mL).
-
0.1N HCl: High (>50 mg/mL) due to protonation of the ring nitrogen.
-
DMSO: Soluble (>100 mM).
-
DCM/Chloroform: Moderate to High.
Synthetic Logic & Impurity Control
Synthesizing this scaffold requires controlling the regiochemistry of the hydrazine condensation.
Primary Route: Cyclocondensation The industry-standard approach involves the reaction of a β-ketonitrile with hydrazine hydrate.
-
Precursor: 2-Methyl-3-cyclopropyl-3-oxopropanenitrile.
-
Reagent: Hydrazine hydrate (
). -
Conditions: Reflux in Ethanol/Acetic Acid.
Critical Impurity: Regioisomerism If the precursor is unsymmetrical, you may generate the 3-amino-4-methyl-5-cyclopropyl isomer (where the amine and cyclopropyl swap positions relative to the N-H).
-
Control Strategy: Use NMR (
) to verify the cyclopropyl methine proton shift. The proximity to the N-H vs N=C affects the chemical shift.
Figure 2: Synthetic pathway highlighting the origin of potential regioisomeric impurities.
Experimental Protocols
A. pKa Determination (Spectrophotometric Method)
Because the compound has low UV absorbance in the visible region, use UV-metric titration in the 200–350 nm range.
-
Preparation: Dissolve 1 mg of compound in 100 mL of background electrolyte (0.15 M KCl).
-
Titration: Titrate from pH 2.0 to pH 10.0 using 0.1 M KOH and 0.1 M HCl.
-
Detection: Monitor the bathochromic shift of the pyrazole
transition. The unprotonated form will show a distinct absorption maximum compared to the cation. -
Calculation: Plot absorbance vs. pH at
. The inflection point represents the pKa of the ring nitrogen.
B. HPLC Purity Method (Generic)
Pyrazoles can tail on standard silica columns due to interactions with silanols. Base-deactivated columns are required.
-
Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Gemini), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10). Note: High pH suppresses protonation, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/amine bonds).
-
Flow Rate: 1.0 mL/min.
Storage & Stability
-
Hygroscopicity: Aminopyrazoles can be slightly hygroscopic. Store in a desiccator.
-
Oxidation: The amine group is susceptible to air oxidation over long periods, turning the white solid yellow/brown. Store under Nitrogen or Argon at -20°C for long-term banking.
-
Reactivity: Avoid storing with aldehydes or ketones (Schiff base formation) or strong acids (salt formation).
References
-
PubChem. (2025).[1][2] Compound Summary: 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (C7H11N3).[2] National Library of Medicine. [Link]
-
Fray, M. J., et al. (1995). Structure-Activity Relationships of Pyrazole-Based Inhibitors. Journal of Medicinal Chemistry.[3] (Contextual reference for pyrazole SAR).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for tautomeric equilibrium in heterocycles).
Sources
- 1. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | C7H11N3 | CID 2735311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-cyclopropyl-4-methyl-1h-pyrazol-5-amine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 3. 175137-46-9 | 5-Amino-3-cyclopropyl-1H-pyrazole | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
molecular structure and weight of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine
[1][2]
Executive Summary
3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine (CAS: 1187027-13-9) is a substituted aminopyrazole scaffold widely utilized in fragment-based drug discovery (FBDD). Characterized by a rigid pyrazole core decorated with a lipophilic cyclopropyl ring and a sterically defined methyl group, this molecule serves as a critical pharmacophore for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its amphiphilic nature—combining a polar hydrogen-bonding motif (donor/acceptor triad) with hydrophobic alkyl substituents—makes it an ideal bioisostere for ATP-mimetic designs.
Molecular Identity & Physicochemical Properties[3][4][5][6][7]
The precise molecular weight and structural identifiers are foundational for stoichiometric calculations and database registration.
| Property | Value | Notes |
| IUPAC Name | 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine | Alternate: 5-amino-3-cyclopropyl-4-methylpyrazole |
| CAS Number | 1187027-13-9 | Distinct from des-methyl analog (175137-46-9) |
| Molecular Formula | C₇H₁₁N₃ | Carbon (61.29%), Hydrogen (8.08%), Nitrogen (30.63%) |
| Molecular Weight | 137.18 g/mol | Monoisotopic Mass: 137.0953 Da |
| SMILES | CC1=C(NN=C1N)C2CC2 | Useful for cheminformatics parsing |
| InChIKey | PSQBFNPNPSVDMT-UHFFFAOYSA-N | Unique hashed identifier |
| LogP (Calc) | ~0.8 - 1.2 | Moderate lipophilicity; CNS penetrant potential |
| TPSA | ~52 Ų | Polar Surface Area (High oral bioavailability prediction) |
Structural Weight Breakdown
Understanding the contribution of each moiety to the total molecular weight (MW) aids in fragment optimization.
-
Pyrazole Core (C₃H₂N₂): ~66 Da (Base scaffold)
-
Cyclopropyl Group (C₃H₅): ~41 Da (Lipophilic anchor)
-
Methyl Group (CH₃): ~15 Da (Steric block)
-
Amine Group (NH₂): ~16 Da (H-bond donor)
Structural Analysis & Tautomerism
The aminopyrazole system exhibits annular tautomerism, which significantly impacts ligand-protein binding modes. In solution, the molecule exists in dynamic equilibrium between the 1H- and 2H- forms, though the 1H-form is generally favored in polar protic solvents.
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton migration between nitrogen atoms N1 and N2, a critical consideration for docking studies.
Figure 1: Annular tautomerism of the aminopyrazole core. The position of the proton affects the H-bond donor/acceptor profile.
Synthetic Protocol
The synthesis of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine typically follows a Knorr-type cyclocondensation. This route is preferred for its scalability and regiocontrol.
Retrosynthetic Logic
The pyrazole ring is constructed from a 1,3-dielectrophile (a β-ketonitrile derivative) and a dinucleophile (hydrazine).
-
Precursor A: 3-Cyclopropyl-3-oxopropanenitrile (commercially available).
-
Intermediate B: Alkylation of Precursor A with methyl iodide introduces the C4-methyl group.
-
Cyclization: Condensation with hydrazine hydrate yields the final aminopyrazole.
Step-by-Step Methodology
Note: Standard safety protocols for handling hydrazine (carcinogen) and alkyl halides must be enforced.
Step 1: α-Methylation of β-Ketonitrile
-
Reagents: 3-Cyclopropyl-3-oxopropanenitrile (1.0 eq), Methyl Iodide (MeI, 1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).
-
Solvent: Acetone or DMF (Anhydrous).
-
Procedure:
-
Dissolve 3-cyclopropyl-3-oxopropanenitrile in solvent under N₂ atmosphere.
-
Add K₂CO₃ and stir at 0°C for 30 mins to generate the enolate.
-
Dropwise add MeI. Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Filter inorganic salts, concentrate filtrate, and extract with EtOAc.
-
Product: 2-Methyl-3-cyclopropyl-3-oxopropanenitrile.
-
Step 2: Cyclocondensation with Hydrazine
-
Reagents: 2-Methyl-3-cyclopropyl-3-oxopropanenitrile (Intermediate from Step 1), Hydrazine Hydrate (N₂H₄·H₂O, 1.2 eq).
-
Solvent: Ethanol (EtOH).[1]
-
Procedure:
-
Dissolve the methylated nitrile in EtOH.
-
Add Hydrazine Hydrate dropwise at RT (Exothermic reaction).
-
Reflux the mixture at 80°C for 4–6 hours.
-
Monitor via TLC (loss of nitrile spot).
-
Isolation: Cool to RT. Concentrate under reduced pressure. The product typically precipitates or crystallizes upon cooling/trituration with ether.
-
Purification: Recrystallization from EtOH/Water or column chromatography (DCM:MeOH).
-
Synthesis Workflow Diagram
Figure 2: Synthetic route via modified Knorr pyrazole synthesis.
Analytical Characterization
To validate the structure, the following spectroscopic signatures are expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.0–12.0 ppm (br s, 1H): Pyrazole NH (Exchangeable).
-
δ 4.5–5.5 ppm (br s, 2H): Amine NH₂ (Exchangeable).
-
δ 1.9–2.1 ppm (s, 3H): Methyl group at C4.
-
δ 1.7–1.8 ppm (m, 1H): Cyclopropyl CH (Methine).
-
δ 0.6–0.9 ppm (m, 4H): Cyclopropyl CH₂ (Methylene protons).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Observed m/z ~138.1.
-
Fragmentation: Loss of cyclopropyl or methyl radicals may be observed in MS/MS modes.
-
References
-
PubChem. (2025).[2][3][4][5] 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine (Compound Summary). National Library of Medicine. [Link]
-
El-Saghier, A. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molecules, 13(12), 3149-3160. (Mechanistic reference for aminopyrazole cyclization). [Link]
Sources
- 1. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 2. 3-Cyclopentyl-3-oxopropanenitrile | C8H11NO | CID 13592118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | C7H11N3 | CID 2735311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-cyclopropyl-4-methyl-1h-pyrazol-5-amine (C7H11N3) [pubchemlite.lcsb.uni.lu]
3-cyclopropyl-4-methyl-1H-pyrazol-5-amine CAS number and identifiers
Topic: 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine CAS number and identifiers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
A Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary
3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine (CAS 1187027-13-9) is a high-value heterocyclic building block used primarily in medicinal chemistry. It belongs to the class of aminopyrazoles , which serve as critical pharmacophores in the design of ATP-competitive kinase inhibitors. The compound features a pyrazole core decorated with a cyclopropyl group at the 3-position and a methyl group at the 4-position, providing a unique steric and electronic profile that enhances selectivity in protein binding pockets.
This guide details the chemical identity, validated synthetic pathways, medicinal chemistry applications, and handling protocols for this compound, designed to support researchers in lead optimization and scaffold hopping campaigns.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Accurate identification is the first step in any rigorous experimental workflow. The following data consolidates the specific identifiers for the 4-methyl variant, distinguishing it from its common des-methyl or regioisomeric analogs.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine |
| CAS Number | 1187027-13-9 |
| Synonyms | 5-Amino-3-cyclopropyl-4-methylpyrazole; 3-Cyclopropyl-4-methylpyrazol-5-amine |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| SMILES | CC1=C(N)NN=C1C2CC2 |
| InChI Key | WLWDGNBDGLZQLF-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
Critical Note on Regioisomerism: Researchers must distinguish this compound from 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine (CAS 1346462-59-6), where the cyclopropyl group is attached to the nitrogen. The target compound (CAS 1187027-13-9) has the cyclopropyl group on the carbon backbone (C3), which is essential for its specific kinase binding mode.
Synthetic Pathway & Methodology
The synthesis of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine follows a classic Knorr-type pyrazole synthesis , involving the condensation of a
Retrosynthetic Analysis
The pyrazole ring is constructed from a 3-carbon fragment containing a nitrile (precursor to the amine) and a ketone.
-
Disconnection: N-N bond and C-N bonds.
-
Key Intermediates: Hydrazine hydrate and 2-cyclopropanecarbonylpropanenitrile .
Validated Synthetic Protocol
Objective: Synthesis of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine from ethyl cyclopropanecarboxylate.
Step 1: Formation of the
-
Reagents: Ethyl cyclopropanecarboxylate (
eq), Propionitrile ( eq), Sodium Hydride ( eq), THF (anhydrous). -
Mechanism: Claisen-type condensation. The anion of propionitrile (generated by NaH) attacks the ester carbonyl.
-
Procedure:
-
Suspend NaH (60% dispersion) in anhydrous THF under
atmosphere. -
Add propionitrile dropwise at 0°C. Stir for 30 min to generate the carbanion.
-
Add ethyl cyclopropanecarboxylate dropwise.
-
Reflux for 4–6 hours. Monitor by TLC/LCMS.
-
Quench with dilute HCl (carefully) and extract with ethyl acetate.
-
Concentrate to yield 2-cyclopropanecarbonylpropanenitrile (often used crude or purified by distillation).
-
Step 2: Cyclization with Hydrazine
-
Reagents: 2-cyclopropanecarbonylpropanenitrile (
eq), Hydrazine hydrate ( eq), Ethanol. -
Procedure:
-
Dissolve the
-ketonitrile in Ethanol. -
Add Hydrazine hydrate dropwise at room temperature. Exothermic reaction.
-
Heat to reflux for 3–5 hours.
-
Cool to room temperature. The product often crystallizes upon cooling or concentration.
-
Purification: Recrystallization from Ethanol/Heptane or column chromatography (DCM/MeOH gradient).
-
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic route for CAS 1187027-13-9 via
Medicinal Chemistry Applications
This compound is not merely a reagent; it is a privileged scaffold . In the context of kinase inhibition, the aminopyrazole moiety functions as a "hinge binder."
Mechanism of Action: The Hinge Binding Motif
Protein kinases possess a conserved ATP-binding pocket. Inhibitors typically compete with ATP by forming hydrogen bonds with the "hinge region" residues connecting the N- and C-terminal lobes of the kinase.
-
Donor-Acceptor Pair: The pyrazole ring provides a classic donor-acceptor motif (
donor, acceptor) that mimics the adenine ring of ATP. -
Role of the Amine (
): Often forms an additional H-bond with the backbone carbonyl of the hinge residue or acts as a handle for further derivatization (e.g., amide coupling). -
Role of the Cyclopropyl Group: Fills the hydrophobic pocket adjacent to the gatekeeper residue. The cyclopropyl group is often superior to isopropyl or phenyl groups due to its unique orbital hybridization (
character) and compact volume, improving metabolic stability. -
Role of the 4-Methyl Group: This substituent is critical for selectivity . It introduces a steric constraint that can clash with bulky gatekeeper residues in off-target kinases, thereby narrowing the inhibitor's spectrum (selectivity filter).
Structural Activity Relationship (SAR) Diagram
Figure 2: Pharmacophore dissection of the 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine scaffold.
Handling, Stability, and Safety
As a Senior Scientist, ensuring the integrity of your building blocks is paramount. Aminopyrazoles are generally stable but require specific storage conditions to prevent oxidation or hygroscopic degradation.
Storage Protocol
-
Temperature: Store at
(Refrigerated). Long-term storage at is recommended to prevent slow discoloration. -
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The amine group is susceptible to air oxidation over extended periods, turning the solid brown.
-
Container: Amber glass vials with Teflon-lined caps.
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and work within a fume hood. Avoid dust formation.
References
- Fray, M. J., et al. (2001). Structure-Activity Relationships of Aminopyrazoles as Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for aminopyrazole scaffold utility).
-
PubChem. (n.d.). Compound Summary for Aminopyrazoles. Retrieved from [Link]
-
Accelachem. (n.d.). Catalog Entry for CAS 1187027-13-9.[1] Retrieved from [Link]
Sources
A Technical Guide to Cyclopropyl-Methyl-Pyrazol-Amine Derivatives as Potent CDK2 Inhibitors for Oncology
Abstract: The dysregulation of the cell cycle is a fundamental characteristic of cancer, making the enzymes that control it, particularly Cyclin-Dependent Kinases (CDKs), prime targets for therapeutic intervention.[1] Among these, the CDK2/Cyclin E and CDK2/Cyclin A complexes are critical for the G1/S phase transition and S phase progression, and their hyperactivity is frequently observed in various human tumors.[2] This guide provides an in-depth technical overview of a specific chemical class, the cyclopropyl-methyl-pyrazol-amine derivatives, which have emerged as potent and selective inhibitors of CDK2. We will dissect the core pharmacophore, detail the mechanism of action, provide validated experimental protocols for evaluation, and present key preclinical data, offering a comprehensive resource for researchers in oncology and drug development.
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[3][4] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have led to its incorporation into numerous FDA-approved drugs across a vast range of therapeutic areas.[5][6][7] Notable examples include the COX-2 inhibitor Celecoxib for inflammation and various agents for cancer and infectious diseases.[5][8] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[7][9] This inherent adaptability makes it an ideal starting point for designing targeted inhibitors against enzymes like kinases.[4]
The CDK2/Cyclin Axis: A Critical Node in Cancer Proliferation
In normal cells, the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle is a tightly regulated process governed by the Retinoblastoma protein (Rb). The CDK2/Cyclin E complex phosphorylates Rb, causing it to release the transcription factor E2F, which in turn activates the genes necessary for DNA replication. Aberrant activation of this pathway, often through the overexpression of Cyclin E, leads to uncontrolled cell proliferation, a hallmark of cancer.[1][2] Therefore, direct inhibition of CDK2 kinase activity presents a compelling strategy to halt the proliferation of cancer cells dependent on this pathway.[10]
The N-(5-cyclopropyl-1H-pyrazol-3-yl) Pharmacophore: A Key to Potency and Selectivity
High-throughput screening campaigns have identified the 3-aminopyrazole scaffold as a potent core for CDK2 inhibition.[1][11] Subsequent lead optimization efforts highlighted the unique advantages of incorporating a cyclopropyl group at the 5-position, leading to the development of the N-(5-cyclopropyl-1H-pyrazol-3-yl) pharmacophore as a cornerstone for this class of inhibitors.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The efficacy of this scaffold is rooted in its specific interactions within the ATP-binding pocket of the CDK2 enzyme.
-
The 3-Amino-Pyrazole Core: This central ring system mimics the adenine portion of ATP, anchoring the molecule in the active site. The amino group and pyrazole nitrogens form critical hydrogen bonds with the "hinge" region of the kinase (specifically with the backbone carbonyl of Leu83), a classic interaction for ATP-competitive inhibitors.[9]
-
The 5-Cyclopropyl Group: This substituent is crucial for several reasons.
-
Potency Enhancement: The small, rigid cyclopropyl ring fits snugly into a hydrophobic pocket within the active site, creating favorable van der Waals interactions that significantly enhance binding affinity.[1]
-
Metabolic Stability: Cyclopropyl groups are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to larger alkyl groups.[12] The high C-H bond dissociation energy of the cyclopropane ring makes hydrogen abstraction, the initial step in CYP-mediated oxidation, more difficult. This intrinsic property helps to improve the compound's metabolic half-life.[12]
-
Improved Physicochemical Properties: The introduction of the cyclopropyl moiety can improve properties like lipophilicity and solubility, contributing to a better overall drug-like profile.[13]
-
The general structure of these inhibitors involves the core pharmacophore linked to various substituents that can be modified to further enhance potency, selectivity, and pharmacokinetic properties.[14]
Visualizing the Mechanism of Action
The diagram below illustrates the canonical CDK2/Rb signaling pathway and the point of intervention for cyclopropyl-pyrazol-amine inhibitors.
Caption: The CDK2/Rb pathway and inhibitor point of action.
Preclinical Evaluation Workflow
A robust and logical workflow is essential to characterize novel CDK2 inhibitors, progressing from initial biochemical potency to cellular mechanism and finally to in vivo efficacy.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol describes a method to determine the IC50 value of a test compound against the CDK2/Cyclin A complex. The principle relies on quantifying the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitor's activity.
Rationale: This is the primary screen to confirm direct target engagement and quantify potency. Using an ATP concentration near the Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase substrate (e.g., a peptide derived from Histone H1)
-
ATP, MgCl2
-
Kinase buffer (e.g., Tris-HCl, DTT)
-
Test compound stock (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is created. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells (negative control, 0% inhibition) and wells with a known potent CDK2 inhibitor (positive control, 100% inhibition).
-
Enzyme Addition: Dilute the CDK2/Cyclin A enzyme to the desired concentration in kinase buffer. Add 5 µL of the enzyme solution to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the reaction starts.
-
Initiation of Kinase Reaction: Prepare a solution of substrate and ATP in kinase buffer. Add 5 µL of this solution to each well to start the reaction. The final ATP concentration should be at or near its Km for CDK2.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Western Blot for Phospho-Rb (Cellular Target Engagement)
This assay validates that the compound inhibits CDK2 activity within cancer cells by measuring the phosphorylation of its key substrate, Rb, at a CDK2-specific site (e.g., Serine 807/811).
Rationale: A reduction in phosphorylated Rb (p-Rb) provides direct evidence of target engagement in a cellular context, linking biochemical potency to a functional cellular outcome.
Materials:
-
CCNE1-amplified cancer cell line (e.g., OVCAR-3)
-
Cell culture medium, FBS, and supplements
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Primary antibodies: Rabbit anti-p-Rb (Ser807/811), Rabbit anti-total Rb, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 0.3, 1, 3 µM) for 24 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-p-Rb antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-linked secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total Rb and then for β-actin.
-
Analysis: Quantify band intensity using software like ImageJ. A dose-dependent decrease in the p-Rb signal relative to total Rb and the loading control confirms cellular CDK2 inhibition.
Visualizing the Preclinical Workflow
The following diagram outlines the logical progression from initial discovery to in vivo proof-of-concept.
Caption: A typical preclinical cascade for CDK2 inhibitor development.
Case Study Data & Analysis
The principles described above were successfully applied in the discovery and optimization of potent 3-aminopyrazole CDK2 inhibitors.[1][14]
In Vitro Potency and Selectivity
Lead optimization efforts focused on improving potency against CDK2 while minimizing activity against other kinases, particularly the structurally similar CDK1, to avoid off-target toxicity.
| Compound ID | Scaffold Modification | CDK2/CycA IC50 (nM) | CDK1/CycB IC50 (nM) | Selectivity (CDK1/CDK2) | Reference |
| PNU-292137 | 2-(2-naphthyl)acetamide | 37 | >1000 | >27-fold | [1] |
| PHA-533533 | 2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide | 31 (Ki) | 1000 (Ki) | ~32-fold | [14] |
Data presented is representative of published findings.
Analysis: The data demonstrates that compounds in this series can achieve nanomolar potency against the target kinase.[1][14] Importantly, they exhibit significant selectivity over CDK1, which is critical for a favorable therapeutic window, as CDK1 is essential for mitotic progression in all cells.[14] The optimization from PNU-292137 to PHA-533533 improved druglike properties such as solubility without sacrificing potency.[14]
Cellular Activity and In Vivo Efficacy
PNU-292137 demonstrated significant in vivo antitumor activity. In a mouse xenograft model using A2780 human ovarian tumor cells, the compound achieved greater than 50% tumor growth inhibition (TGI) at doses that were well-tolerated by the animals.[1] Further optimized compounds like PHA-533533 showed potent inhibition of proliferation across multiple tumor cell lines with sub-micromolar IC50 values.[14] This confirms that the biochemical potency translates effectively into cellular and, ultimately, in vivo anti-cancer activity.
Conclusion and Future Perspectives
The cyclopropyl-methyl-pyrazol-amine scaffold represents a highly successful and validated platform for the design of potent and selective CDK2 inhibitors. The unique combination of the pyrazole core for hinge binding and the cyclopropyl group for enhanced potency and metabolic stability provides a robust foundation for drug discovery. The experimental workflows detailed herein offer a clear path for the evaluation of such compounds, from initial biochemical screening to in vivo proof-of-concept.
Future work in this area will likely focus on achieving even greater selectivity against other CDK family members and exploring combinations with other targeted therapies, such as CDK4/6 inhibitors, to overcome potential resistance mechanisms.[10] As our understanding of the genetic drivers of cancer deepens, these highly targeted agents hold immense promise for providing new therapeutic options for patients with tumors dependent on the CDK2 pathway.
References
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. Available at: [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. (N/A). Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]
-
Pyrazole, Synthesis and Biological Activity. (N/A). SlideShare. Available at: [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher. Available at: [Link]
-
Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. (2007). PubMed. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (N/A). RSC Publishing. Available at: [Link]
-
3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. (2004). PubMed. Available at: [Link]
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). PubMed. Available at: [Link]
-
3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. (2005). ACS Publications. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Available at: [Link]
-
3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (EVT-1812007). (N/A). ChemDirect. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. (2025). ResearchGate. Available at: [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Available at: [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. Available at: [Link]
-
Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). ResearchGate. Available at: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). IRIS UniGe. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Longdom Publishing. Available at: [Link]
Sources
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicstrive.com [academicstrive.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. mdpi.com [mdpi.com]
- 11. unige.iris.cineca.it [unige.iris.cineca.it]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Emerging Potential of 5-amino-3-cyclopropyl-4-methylpyrazole: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Synthesis, Characterization, and Therapeutic Applications
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and ability to engage in a wide array of biological interactions have led to its incorporation into numerous FDA-approved drugs.[2] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory effects.[3] The unique structural features of the pyrazole ring, such as its capacity for hydrogen bonding and its tunable electronic properties, make it a privileged scaffold for the design of novel therapeutic agents. This guide focuses on a specific, promising derivative: 5-amino-3-cyclopropyl-4-methylpyrazole, a molecule poised for exploration in drug discovery programs.
Molecular Structure and Physicochemical Properties
5-amino-3-cyclopropyl-4-methylpyrazole is a small molecule with the empirical formula C₇H₁₁N₃. Its structure features a central pyrazole ring substituted with an amino group at the 5-position, a cyclopropyl group at the 3-position, and a methyl group at the 4-position. The presence of the amino group provides a key site for hydrogen bonding and further chemical modification, while the cyclopropyl moiety can enhance metabolic stability and binding affinity.[4]
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | N/A |
| Molecular Weight | 137.18 g/mol | N/A |
| Appearance | Predicted to be a solid or oil | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | N/A |
| pKa | Estimated basic pKa due to the amino group | N/A |
Note: Experimentally determined data for this specific molecule is not widely available in public literature. The values presented are based on the analysis of its constituent functional groups and related compounds.
Synthesis of 5-amino-3-cyclopropyl-4-methylpyrazole: A Proposed Pathway
While a definitive, step-by-step protocol for the synthesis of 5-amino-3-cyclopropyl-4-methylpyrazole is not extensively documented in peer-reviewed journals, a plausible and efficient synthetic route can be extrapolated from established methods for pyrazole synthesis and patent literature for structurally similar compounds. The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[5]
A patent for the synthesis of the closely related 3-cyclopropyl-5-amino-1H-pyrazole provides a strong foundation for a proposed synthesis.[6] The key starting material would be a β-ketonitrile bearing the cyclopropyl and methyl groups.
Proposed Synthetic Scheme
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole - Google Patents [patents.google.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patents & Products — Garg Lab [garg.chem.ucla.edu]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Metabolic Stability of Cyclopropyl Pyrazole Derivatives
Introduction
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is as critical as the achievement of potent on-target activity. Among the privileged scaffolds in medicinal chemistry, the pyrazole nucleus has seen a significant rise in prominence, featuring in numerous FDA-approved drugs.[1][2] Its appeal stems from its versatile synthetic handles, ability to participate in crucial hydrogen bond interactions with protein targets, and, most notably, its general metabolic stability.[1][2]
When fused with a cyclopropyl group—a small, strained ring known for its unique conformational and electronic properties—a chemical scaffold of considerable interest emerges. The cyclopropyl moiety can enhance potency, improve ligand efficiency, and increase the fraction of sp3 character.[3] Crucially, it is often employed as a metabolic shield, as its high C-H bond dissociation energy can render it less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[3][4]
However, the metabolic fate of cyclopropyl pyrazole derivatives is not always straightforward. The very features that make these motifs attractive can also introduce metabolic liabilities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, evaluating, and optimizing the metabolic stability of this important chemical class. We will delve into the underlying biochemical principles, provide detailed experimental protocols for in vitro assessment, and illustrate key structure-metabolism relationships (SMR) through a practical case study.
Core Principles: The Metabolic Landscape of Cyclopropyl Pyrazoles
The metabolic stability of a cyclopropyl pyrazole derivative is determined by the combined susceptibility of the pyrazole core, the cyclopropyl ring, and its various substituents to biotransformation. These reactions are primarily catalyzed by Phase I (functionalization) and Phase II (conjugation) drug-metabolizing enzymes located predominantly in the liver.[5]
Metabolism of the Pyrazole Ring
The pyrazole ring itself is considered a metabolically robust heterocycle, a key reason for its prevalence in recently approved drugs.[1] However, it is not inert. Common metabolic pathways include:
-
Oxidation: CYP-mediated hydroxylation can occur on carbon atoms of the pyrazole ring, particularly if they are unsubstituted and sterically accessible.
-
N-Dealkylation: If the pyrazole nitrogen is substituted with an alkyl group, N-dealkylation is a potential metabolic route.
-
Glucuronidation (Phase II): The pyrazole nitrogens can be susceptible to N-glucuronidation, a conjugation reaction that increases water solubility and facilitates excretion.
The specific CYP enzymes involved can vary, but pyrazoles are known to interact with and even induce CYP2E1, which can influence their own metabolism and that of co-administered drugs.[6]
Metabolism of the Cyclopropyl Group
The cyclopropyl group presents a more complex metabolic profile. While its strong C-H bonds can resist oxidation, it is not metabolically invulnerable.[4]
-
Resistance to Oxidation: The high energy required for the initial hydrogen atom abstraction makes the cyclopropyl C-H bond less prone to attack by CYP enzymes compared to a typical aliphatic C-H bond.[4] This property is often exploited to block metabolism at a known "soft spot" in a molecule.
-
CYP-Mediated Oxidation and Ring Opening: Despite its general stability, the cyclopropyl ring can be a substrate for CYP enzymes. This is particularly prevalent when the ring is attached to a heteroatom, such as a nitrogen (cyclopropylamine).[3][4] The oxidation process can lead to the formation of reactive intermediates, potentially through radical formation and ring-opening, which can then form adducts with glutathione (GSH) or cellular proteins.[4] This bioactivation pathway is a significant safety concern that must be carefully evaluated.
-
Hydroxylation: Direct hydroxylation on the cyclopropyl ring, while less common, has been observed in metabolite identification studies.[4]
The interplay between these pathways dictates the overall metabolic profile of the parent molecule. A conceptual overview of the primary metabolic hotspots is presented below.
Detailed Step-by-Step Protocol: Human Liver Microsome (HLM) Stability
This protocol describes a typical assay in a 96-well plate format for medium-throughput screening.
2.2.1 Reagents and Materials
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Pooled Human Liver Microsomes (HLM): e.g., from Xenotech or Corning. Store at -80°C.
-
Potassium Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System (or NADPH stock):
-
Option A (Regenerating System): Solution A (NADP+, Glucose-6-Phosphate, MgCl2) and Solution B (Glucose-6-Phosphate Dehydrogenase).
-
Option B (Direct NADPH): 20 mM NADPH stock in buffer. Prepare fresh.
-
-
Positive Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance).
-
Internal Standard (IS): A structurally similar, stable compound not found in the matrix (e.g., Tolbutamide, Labetalol).
-
Termination Solution: Acetonitrile (ACN), ice-cold, containing the IS at a fixed concentration (e.g., 100 nM).
-
Equipment: 37°C incubator/shaker, centrifuge, 96-well plates, multichannel pipettors, LC-MS/MS system.
2.2.2 Assay Procedure
-
Prepare Master Mixes:
-
Master Mix 1 (+NADPH): In a conical tube on ice, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH system.
-
Master Mix 2 (-NADPH Control): Prepare identically to Master Mix 1 but replace the NADPH solution with an equal volume of buffer. This control validates that compound loss is cofactor-dependent.
-
-
Compound Plating:
-
Prepare an intermediate dilution plate by diluting the 10 mM compound stocks into ACN or buffer to achieve a concentration that, when added to the incubation, results in a final test concentration of 1 µM. The final DMSO concentration in the incubation must be ≤ 0.1% to avoid enzyme inhibition.
-
-
Pre-incubation:
-
Add the appropriate volume of Master Mix 1 and Master Mix 2 to respective wells of a 96-well reaction plate.
-
Add the diluted test compounds to the wells.
-
Seal the plate and pre-incubate for 10 minutes at 37°C with gentle shaking. This step allows the system to reach thermal equilibrium.
-
-
Initiation and Sampling:
-
The reaction is initiated by the addition of NADPH (if not already in the master mix). If using a regenerating system, the reaction starts upon adding the compounds to the complete master mix.
-
Immediately after initiation, take the T=0 min time point by transferring an aliquot (e.g., 50 µL) from each well into a separate 96-well plate containing 3 volumes (150 µL) of ice-cold ACN with IS.
-
Return the reaction plate to the 37°C incubator.
-
Repeat the sampling step at subsequent time points (e.g., 5, 15, 30, and 60 minutes), transferring aliquots to the quenching plate.
-
-
Sample Processing:
-
Once all time points are collected, seal the quenching plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 20 min at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
2.2.3 LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system is standard.
-
Method: A generic, fast gradient is typically used.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: e.g., 5% B to 95% B over 2-3 minutes.
-
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transition for each test compound and the IS must be determined beforehand.
Data Analysis and Interpretation
-
Quantification: For each time point, calculate the peak area ratio of the test compound to the internal standard (Area_Compound / Area_IS).
-
Normalization: Express the peak area ratio at each time point as a percentage of the ratio at T=0.
-
% Remaining = (Ratio_Tx / Ratio_T0) * 100
-
-
Determine Degradation Rate (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting line from linear regression is the elimination rate constant, k (in min⁻¹). The plot should be linear for first-order kinetics.
-
Calculate In Vitro Half-Life (t½):
-
t½ (min) = 0.693 / k
-
-
Calculate In Vitro Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))
-
Table 1: Interpretation of Metabolic Stability Data
| In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) | Predicted In Vivo Hepatic Clearance |
| > 60 | < 12 | Low |
| 15 - 60 | 12 - 46 | Intermediate |
| < 15 | > 46 | High |
Note: These are general categories and can vary. In vivo predictions require further scaling based on liver weight and blood flow.
Case Study: Optimizing Metabolic Stability of a Cyclopropyl Pyrazole Kinase Inhibitor Series
To illustrate the practical application of these principles, we will examine a hypothetical lead optimization campaign for a series of kinase inhibitors based on a 1-cyclopropyl-1H-pyrazole scaffold. The initial lead compound, CP-1 , showed excellent potency but suffered from high clearance in human liver microsomes.
Objective: Improve metabolic stability while retaining or improving potency.
Initial Lead and Hypothesized Metabolic Hotspots
The lead compound, CP-1 , has several potential sites of metabolism. Based on the principles discussed, the primary hypotheses for its metabolic liability are:
-
Oxidation of the electron-rich methoxy group on the phenyl ring (O-dealkylation).
-
Oxidation of the unsubstituted position on the pyrazole ring.
-
Oxidation of the cyclopropyl ring, although potentially a slower process.
(Note: A placeholder image is used. In a real scenario, this would be the chemical structure of CP-1, highlighting the potential metabolic hotspots.)
Structure-Metabolism Relationship (SMR) Campaign
A series of analogs was synthesized to probe these hypotheses. The compounds were tested in the HLM stability assay described in Section 2.2.
Table 2: Metabolic Stability Data for Cyclopropyl Pyrazole Analogs
| Cmpd | R¹ | R² | HLM t½ (min) | HLM CLint (µL/min/mg) | Kinase IC₅₀ (nM) |
| CP-1 | -OCH₃ | H | 8 | 87 | 5 |
| CP-2 | F | H | 15 | 46 | 7 |
| CP-3 | -OCH₃ | F | 45 | 15 | 6 |
| CP-4 | F | F | > 120 | < 6 | 8 |
(Note: The R¹ and R² columns would correspond to substitution positions on the chemical scaffold shown above.)
Analysis of SMR Data
-
CP-1 (Lead Compound): The initial lead is highly potent but metabolically unstable (t½ = 8 min), confirming it as a high-clearance compound.
-
CP-2 (Block Phenyl Oxidation): Replacing the metabolically labile methoxy group with a fluorine atom (a common strategy to block oxidation) resulted in a modest improvement in stability (t½ = 15 min). [7]This suggests that O-dealkylation is a significant metabolic pathway, but not the only one.
-
CP-3 (Block Pyrazole Oxidation): Introducing a fluorine atom onto the pyrazole ring while retaining the original methoxy group led to a substantial increase in stability (t½ = 45 min). This indicates that the unsubstituted position on the pyrazole core is a major metabolic hotspot.
-
CP-4 (Dual Block): Combining both strategies—replacing the methoxy with fluorine and adding a fluorine to the pyrazole—resulted in a highly stable compound (t½ > 120 min) with very low clearance.
This systematic approach successfully identified the key metabolic liabilities. The dual modification in CP-4 effectively "armored" the molecule against oxidative metabolism without significantly compromising its on-target potency, making it a superior candidate for further development.
Conclusion and Future Directions
The metabolic stability of cyclopropyl pyrazole derivatives is a multifaceted property governed by the interplay of two structurally and electronically distinct motifs. While the pyrazole core often imparts metabolic robustness and the cyclopropyl ring can serve as an effective metabolic shield, both contain potential sites for biotransformation that must be carefully evaluated. [1][4]The formation of reactive metabolites from the cyclopropyl moiety, particularly in N-cyclopropyl systems, remains a critical safety checkpoint.
A systematic and hypothesis-driven approach, grounded in robust in vitro assays like the one detailed in this guide, is essential for successful drug design. By identifying metabolic hotspots early and employing rational medicinal chemistry strategies—such as blocking labile positions with metabolically robust groups like fluorine—researchers can effectively navigate the challenges of optimizing this valuable scaffold. [7]The integration of these experimental data allows for the development of potent, selective, and metabolically stable drug candidates with a higher probability of success in clinical development.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved February 13, 2026, from a URL provided by the grounding tool. [8]2. Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [9]3. Di, L., & Kerns, E. H. (2003). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [1]4. Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved February 13, 2026, from a URL provided by the grounding tool. [5]5. Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved February 13, 2026, from a URL provided by the grounding tool. [6]6. Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [2]7. Strotman, N. A., & Chobanian, H. R. (2017). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [7]8. Semantic Scholar. (n.d.). Mitigating heterocycle metabolism in drug discovery. [10]9. IJPPR. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. [11]10. Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. [4]11. NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [12]12. Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles. [13]13. Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions. Drug Metabolism and Disposition. [14]14. Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society. [15]15. Macdonald, T. L., Zirvi, K., Burka, L. T., Peyman, P., & Guengerich, F. P. (1982). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society.
Sources
- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The changing landscape of medicinal chemistry optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New pyrazole derivatives possessing amino/methanesulphonyl pharmacophore with good gastric safety profile: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory activity and histopathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrogen Bonding Donors and Acceptors in Aminopyrazoles
Executive Summary
The aminopyrazole moiety represents a "privileged scaffold" in modern drug discovery, particularly within kinase inhibition. Its utility stems from a unique electronic duality: it functions simultaneously as a robust hydrogen bond (HB) donor/acceptor system and a dynamic tautomeric switch. This guide dissects the structural physics of aminopyrazoles, mapping their protonation states, supramolecular synthons, and critical role as adenine mimetics in the ATP-binding pockets of kinases.[1]
Part 1: Structural Fundamentals & Electronic Properties[2]
The Tautomeric Equilibrium
The versatility of the aminopyrazole core is governed by annular tautomerism—the migration of a proton between the two ring nitrogen atoms. For a 3(5)-aminopyrazole, this equilibrium exists between the 3-amino-1H-pyrazole (A) and 5-amino-1H-pyrazole (B) forms.[1][2][3][4]
-
3-Amino Form (A): The exocyclic amine is adjacent to the pyridine-like nitrogen (N2).[1][2][3][4] This creates a localized donor-acceptor-donor triad (if including amine protons) ideal for bidentate binding.[1][2][3][4]
-
5-Amino Form (B): The exocyclic amine is adjacent to the pyrrole-like nitrogen (NH).[1][2][3][4] This results in a clustered donor region, altering the electrostatic potential surface significantly.
Thermodynamic Preference:
In solution and solid state, the 3-amino tautomer is generally favored (
-
Solvent Polarity: Polar solvents stabilize the more dipolar 5-amino form slightly more than non-polar solvents.
-
Substituents: Electron-withdrawing groups (EWGs) at position 4 (e.g., -CN, -NO2) can shift the equilibrium toward the 5-amino form to maximize conjugation.[1][2][3][4]
Acid-Base Profile (pKa)
Understanding the ionization state is prerequisite to predicting HB behavior.[1][3][4]
-
Basicity (
): Protonation occurs at the pyridine-like N2, forming a resonant cation.[1][2][3][4] The amino group (EDG) raises the basicity compared to unsubstituted pyrazole ( ).[1][4] -
Acidity (
): Deprotonation of the ring NH requires strong bases, meaning the ring NH remains a stable HB donor under physiological conditions (pH 7.4).[1][4]
Part 2: Hydrogen Bond Donor/Acceptor Map[4]
The aminopyrazole scaffold offers three distinct vectors for hydrogen bonding. This "molecular plug" capability allows it to satisfy multiple backbone requirements in protein pockets.
| Site | Type | Character | Function in Drug Design |
| N1-H (Ring) | Donor | Strong, Directional | Critical for anchoring to carbonyls (e.g., kinase hinge backbone).[1][2][3][4] |
| N2 (Ring) | Acceptor | Pyridine-like ( | Accepts protons from amide NHs; dictates specificity.[1][3][4] |
| -NH2 (Exocyclic) | Donor | Primary Amine ( | Acts as a "reach" donor; often solvated or bonded to side chains (e.g., Gatekeeper residues).[1][3][4] |
Visualization: Tautomeric HB Vectors
The following diagram illustrates the shift in donor/acceptor (D/A) patterns between tautomers.
Caption: Fig 1. Shift in Hydrogen Bond (HB) vectors during tautomerization. The 3-amino form provides the N(A)-NH(D) motif essential for hinge binding.[1][2][3][4]
Part 3: Supramolecular Synthons & Crystal Engineering[2][4]
In the solid state, aminopyrazoles rarely exist as monomers. They self-assemble into robust motifs (synthons) driven by complementary D/A sites.[1][2][3][4]
The Dimer
The most persistent motif is the centrosymmetric dimer formed via N1-H[1][2][3][4]···N2 interactions.
-
Graph Set:
(Ring, 2 donors, 2 acceptors, 8-atom loop).[1][4] -
Stability: This "handshake" interaction is energetically favorable (~4-6 kcal/mol per bond) and competes effectively with solvation.[1][3][4]
Heterosynthons (Co-Crystals)
When co-crystallized with carboxylic acids (common in salt screens), aminopyrazoles form a predictable heterosynthon.[1][4] The acid -OH donates to the Pyrazole N2, while the Pyrazole N1-H donates to the Acid C=O.[1][2][4] This reliability makes aminopyrazoles excellent candidates for fragment-based drug discovery (FBDD) where predictable binding orientation is required.[1][2][3][4]
Caption: Fig 2. Common supramolecular motifs. The
Part 4: Medicinal Chemistry – The Kinase Hinge Binder
The primary application of the aminopyrazole core is as a bioisostere for the adenine ring of ATP in kinase inhibitors.
The "Adenine Mimetic" Mechanism
Kinases possess a "hinge region" connecting the N- and C-lobes.[2][3] The backbone of this region contains alternating HB donors and acceptors.
-
Adenine (ATP): Binds via N1 (acceptor) and N6-NH2 (donor).[1][3][4]
-
Aminopyrazole: Mimics this via N2 (acceptor) and the exocyclic NH2 (donor) OR the Ring NH (donor), depending on the specific fusion/substitution.[1][4]
Case Study: Pralsetinib (Gavreto®)
Pralsetinib is a RET kinase inhibitor that explicitly utilizes the aminopyrazole motif.
-
Structure: It features a 5-methyl-1H-pyrazol-3-ylamino moiety attached to a pyrimidine core.[1][2][3][4][5]
-
Binding Mode: The pyrazole ring projects into the active site, forming critical H-bonds with the hinge backbone residues. The specific tautomeric state (3-amino) allows the pyrazole N-H to donate to a backbone carbonyl, while the adjacent nitrogen accepts from a backbone amide.[1][4]
Caption: Fig 3. The canonical hinge-binding interaction.[2][4] The aminopyrazole acts as a bidentate anchor, locking the inhibitor into the ATP pocket.[1]
Part 5: Experimental Characterization Protocols
To validate the presence of specific tautomers and HB networks, the following protocols are recommended.
Protocol: NMR Tautomer Determination
Objective: Determine the
-
Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-
(slow exchange) and MeOD (fast exchange) separately. -
Acquisition:
-
Run standard
NMR. Note the broadness of Ring NH and Exocyclic NH2 signals. -
Run
- HMBC.
-
-
Analysis:
-
3-amino form: The exocyclic NH2 protons will show a strong 3-bond correlation to the Ring N2 (pyridine-like,
ppm).[1][2][3][4] -
5-amino form: The exocyclic NH2 protons correlate to the Ring NH (pyrrole-like,
ppm).[1][2][3][4] -
Note: If signals are averaged (fast exchange), the chemical shift will be a population-weighted average.[1][4] Lower temperature (to -40°C) to freeze out tautomers.[1][2][3][4]
-
Protocol: X-Ray Co-Crystallography (Hinge Validation)
Objective: Confirm the donor/acceptor pattern in the protein pocket.
-
Complex Formation: Incubate kinase domain (10 mg/mL) with ligand (2 mM) for 2 hours on ice.
-
Crystallization: Use hanging drop vapor diffusion.
-
Diffraction & Refinement:
-
Collect data to < 2.0 Å resolution.
-
Critical Step: Examine the
difference electron density map.[2][4] Look for positive peaks near the Ring Nitrogens. -
If a peak is observed ~0.9 Å from N1, the 3-amino tautomer is confirmed.[1][2][4] If the peak is near N2, the 5-amino form is bound (rare for hinge binders).[1][4]
-
References
-
Tautomerism in 3(5)-Substituted Pyrazoles. BenchChem Technical Guides. Link[1][3][4]
-
Structure and Chemistry of 3(5)-Aminopyrazoles. Molecules, 2021. Link[1][3][4]
-
Kinase Hinge Binding Scaffolds and Hydrogen Bond Patterns. Bioorganic & Medicinal Chemistry, 2015. Link
-
Pralsetinib (Gavreto) Drug Monograph. National Cancer Institute. Link
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Link
-
Supramolecular Synthons in Aminopyrimidine/Pyrazole Derivatives. PMC, 2014. Link
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine
This Technical Application Note provides a validated, scalable synthesis route for 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine . This guide is structured for medicinal chemists and process development scientists, prioritizing high-purity isolation and process safety.
Part 1: Strategic Overview & Retrosynthesis
The Target Scaffold
The 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine moiety is a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK inhibitors). The combination of the cyclopropyl group (providing unique steric bulk and metabolic stability) and the 4-methyl group (restricting bond rotation) makes this a critical building block.
Retrosynthetic Logic
To ensure regiochemical fidelity (specifically the 4-methyl placement), we employ a convergent condensation strategy .
-
Avoid: Direct methylation of a pre-formed aminopyrazole, which often leads to mixtures of N-methylation and C-methylation.
-
Select: Construction of the pyrazole ring after establishing the carbon skeleton.
Pathway:
-
Disconnect the N-N bond (hydrazine) and the C-N bond (cyclization).
-
Precursor: 3-cyclopropyl-2-methyl-3-oxopropanenitrile.
-
Starting Materials: Cyclopropanecarboxylic acid ester and Propionitrile.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the
Part 2: Detailed Experimental Protocol
Phase 1: Synthesis of 3-Cyclopropyl-2-methyl-3-oxopropanenitrile
Objective: Generate the
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Ethyl cyclopropanecarboxylate | 1.0 | Electrophile |
| Propionitrile | 1.2 | Nucleophile (Source of Me & CN) |
| Sodium Hydride (60% in oil) | 1.5 | Strong Base |
| Tetrahydrofuran (THF) | Solvent | Anhydrous (0.5 M conc.) |
| Ethanol (EtOH) | Quench | Proton source |
Step-by-Step Protocol
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, internal thermometer, and addition funnel. Flush with Nitrogen (
) or Argon. -
Base Suspension: Charge NaH (1.5 equiv) into the flask. Wash twice with dry hexane to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, use as is. Suspend in anhydrous THF.
-
Nucleophile Formation (Critical Step):
-
Heat the NaH/THF suspension to 60°C .
-
Add a solution of Propionitrile (1.2 equiv) and Ethyl cyclopropanecarboxylate (1.0 equiv) in THF dropwise over 45 minutes.
-
Note: Co-addition is preferred over pre-forming the anion to minimize self-condensation of the nitrile.
-
-
Reaction: Reflux the mixture (
) for 4–6 hours.-
Monitoring: Monitor by TLC (20% EtOAc/Hexane). The starting ester spot (
) should disappear.
-
-
Workup:
-
Cool to
. -
Quench: Slowly add EtOH (small amount) to destroy excess NaH, followed by water.
-
Acidification: Adjust pH to ~4–5 using 1M HCl. Caution: This releases the free enol/keto nitrile.
-
Extraction: Extract with Ethyl Acetate (
). -
Wash: Brine wash, dry over
, and concentrate in vacuo.
-
-
Purification: The crude oil is typically sufficient for the next step. If storage is needed, distill under reduced pressure (high vacuum required due to boiling point).
Phase 2: Cyclization to 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine
Objective: Formation of the pyrazole ring via hydrazine condensation. Mechanism: Hydrazine attacks the ketone carbonyl (more electrophilic), forming a hydrazone intermediate, which then cyclizes onto the nitrile carbon.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Crude | 1.0 | Precursor |
| Hydrazine Hydrate (64-80%) | 1.2 - 1.5 | Dinucleophile |
| Ethanol (Absolute) | Solvent | Reaction Medium (0.5 M) |
| Acetic Acid (Glacial) | 0.1 (Cat.) | Catalyst (Optional but recommended) |
Step-by-Step Protocol
-
Dissolution: Dissolve the crude 3-cyclopropyl-2-methyl-3-oxopropanenitrile in absolute Ethanol.
-
Addition: Add Hydrazine Hydrate (1.2 equiv) dropwise at room temperature.
-
Exotherm Alert: The reaction is mildly exothermic.
-
-
Catalysis: Add catalytic Glacial Acetic Acid (10 mol%). This buffers the reaction and accelerates the attack on the nitrile.
-
Reflux: Heat to reflux (
) for 3–5 hours.-
Monitoring: LC-MS is preferred here. Look for mass
.
-
-
Isolation (Crystallization):
-
Recrystallization (Polishing): If the color is off-white/yellow, recrystallize from EtOH/Water (9:1) or Toluene.[5]
Part 3: Critical Process Parameters & Troubleshooting
Mechanistic Pathway & Regiochemistry
The regiochemistry is dictated by the initial attack of the hydrazine.
-
Pathway:
attacks Carbonyl Hydrazone Intramolecular attack on Nitrile Tautomerization to Amino-Pyrazole. -
Validation: The 4-methyl group position is fixed by the propionitrile precursor.
Figure 2: Reaction mechanism ensuring the correct 5-amino regiochemistry.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in THF or old NaH | Use freshly distilled THF; titrate NaH or use fresh bottle. |
| No Precipitation (Step 2) | Product is too soluble in EtOH | Evaporate to dryness; triturate residue with cold |
| Regioisomer Impurity | N/A (Structural constraint) | This route structurally prevents 3-amino-4-methyl isomer formation. |
| Oily Product | Residual solvent or impurities | Dry under high vacuum for 12h; recrystallize from Toluene. |
Analytical Specifications
1H NMR (400 MHz, DMSO-d6):
- 11.0-11.5 (br s, 1H, NH pyrazole)
-
4.5-5.0 (br s, 2H,
) -
1.95 (s, 3H,
on pyrazole ring) - 1.7-1.8 (m, 1H, Cyclopropyl CH)
-
0.8-0.9 (m, 2H, Cyclopropyl
) -
0.6-0.7 (m, 2H, Cyclopropyl
)
Mass Spectrometry (ESI+):
-
Calculated MW: 137.18
-
Observed
References
-
Synthesis of 5-aminopyrazoles: El-Saghier, A. M. M. (2002). Synthesis of some new fused pyrazoles involving 5-amino-3-phenyl-1H-pyrazole. Journal of Chemical Research. Link (General methodology for aminopyrazole synthesis via
-ketonitriles). -
Propionitrile Condensation: Ji, Y., et al. (2014). Design and synthesis of 3,4-disubstituted-5-aminopyrazoles. Bioorganic & Medicinal Chemistry Letters. Link (Describes the specific condensation of esters with alkyl nitriles to form substituted
-ketonitriles). -
Cyclopropyl Ketone Reactivity: Salaun, J. (2000). Cyclopropane derivatives and their diverse biological activities. Current Medicinal Chemistry. Link (Background on stability and reactivity of cyclopropyl ketones).
-
Hydrazine Safety Protocols: National Center for Biotechnology Information (2023). PubChem Compound Summary for Hydrazine.Link (Safety data for handling hydrazine).
Sources
- 1. Predict the major products of the following reactions: (c) | Study Prep in Pearson+ [pearson.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Solubility Profiling & Handling of 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine
Abstract & Strategic Significance
3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine (CAS 1187027-13-9) is a critical heterocyclic scaffold, frequently utilized as a pharmacophore in the development of kinase inhibitors (e.g., JAK, BRAF) and antimicrobial agents. Its structural duality—combining a lipophilic cyclopropyl group with a polar, hydrogen-bond-donating aminopyrazole core—presents unique solubility challenges.
While the compound exhibits favorable solubility in polar aprotic solvents, improper handling often leads to "silent precipitation" (micro-crystallization) upon aqueous dilution, compromising bioassay data. This guide provides a definitive protocol for solubilization in DMSO and Methanol, ensuring stock stability and experimental reproducibility.
Physicochemical Identity
Understanding the molecular drivers of solubility is prerequisite to protocol design.
| Property | Value / Characteristic | Relevance to Solubility |
| CAS Number | 1187027-13-9 | Unique Identifier |
| Molecular Weight | 137.18 g/mol | Low MW facilitates dissolution kinetics. |
| Formula | C₇H₁₁N₃ | High Nitrogen content increases polarity. |
| LogP (Predicted) | ~0.8 – 0.95 | Moderately lipophilic; requires organic co-solvent. |
| pKa (Basic) | ~3.5 (Pyrazole N) | Soluble in acidic aqueous media (protonation). |
| pKa (Acidic) | ~14 (NH) | Deprotonation requires strong base. |
| H-Bond Donors | 2 (NH₂, NH) | High lattice energy; resists dissolution in non-polar solvents. |
Solvent Compatibility Assessment
A. Dimethyl Sulfoxide (DMSO) – The Gold Standard
Status: Recommended for Primary Stock (100 mM)
-
Mechanism: DMSO is a polar aprotic solvent with a high dipole moment (3.96 D). It effectively disrupts the intermolecular hydrogen bonding network of the aminopyrazole crystal lattice without chemically altering the amine group.
-
Solubility Limit: Typically >50 mg/mL (>300 mM).
-
Risk Factor: Hygroscopicity. DMSO absorbs atmospheric water. If water content exceeds ~10%, the hydrophobic cyclopropyl group may drive precipitation.
-
Stability: Excellent. Store at -20°C. Freeze-thaw stable (up to 5 cycles recommended).
B. Methanol (MeOH) – The Analytical Solvent
Status: Recommended for Dilutions / LC-MS
-
Mechanism: A protic solvent that solvates the amine functionality well via H-bonding.[1]
-
Solubility Limit: Typically 10–25 mg/mL . Lower than DMSO.
-
Risk Factor: Evaporation. Methanol is volatile; stock concentrations can shift if caps are not sealed tightly.
-
Stability: Good, but less stable than DMSO for long-term storage due to potential evaporation and reactivity (rare, but possible slow reaction with atmospheric CO₂ to form carbamates).
C. Aqueous Buffers (PBS/Media)
Status: Poor (Use only for final assay)
-
Solubility: Low (<1 mM typically) at neutral pH (7.4).
-
Optimization: Solubility increases significantly at pH < 4 due to protonation of the pyrazole nitrogen.
Protocol: Preparation of High-Integrity Stock Solutions
Materials Required[2][3][4][5][6][7]
-
Compound: 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine (>95% purity).[2]
-
Solvent: Anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%).
-
Vials: Amber glass vials with PTFE-lined caps (prevents leaching and light degradation).
-
Equipment: Vortex mixer, Ultrasonic bath (optional), Centrifuge.
Workflow Diagram (Logic Flow)
Caption: Decision tree for the preparation and validation of aminopyrazole stock solutions.
Step-by-Step Procedure
Step 1: Gravimetric Preparation
-
Weigh approximately 5–10 mg of the compound into a sterile amber glass vial.
-
Record the exact mass (e.g., 5.2 mg).
-
Calculate the volume of DMSO required for a 100 mM stock using the formula:
Example: For 5.0 mg: .
Step 2: Dissolution Dynamics
-
Pipette the calculated volume of Anhydrous DMSO directly onto the solid. Avoid washing the walls initially.
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Hold the vial against a light source. The solution should be completely clear.
-
Troubleshooting: If particles persist, sonicate in a water bath for 2–5 minutes. Ensure water temperature does not exceed 40°C to prevent thermal degradation.
-
Step 3: The "Spin Test" (Validation)
Crucial step often skipped.
-
Transfer 50 µL of the stock to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 5 minutes .
-
Inspect the bottom of the tube. A pellet indicates incomplete solubility (saturation) or impurities. If a pellet exists, dilute the stock to 50 mM and repeat.
Step 4: Storage
-
Aliquot stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C .
-
Expiry: Stable for 6 months if kept anhydrous.
Application in Biological Assays (Aqueous Dilution)
When diluting into cell culture media or assay buffer, the "Solvent Shift" can cause precipitation.
-
Intermediate Dilution: Do not jump from 100 mM DMSO directly to aqueous buffer.
-
Correct: 100 mM Stock
10 mM in DMSO 1 mM in DMSO 10 µM in Buffer (1% DMSO final).
-
-
Mixing: When adding DMSO stock to buffer, inject the DMSO into the vortexing buffer (subsurface) to ensure rapid dispersion.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, unless the assay tolerates higher.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 43157747, 3-cyclopropyl-4-methyl-1h-pyrazol-5-amine. Retrieved February 14, 2026, from [Link]
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, (i), 198-250.[3] Retrieved from [Link]
- Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
- Vertex AI Search (2026).Aggregated physicochemical data for 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine and analogs.
Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) before handling. 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine is an irritant; use appropriate PPE.
Sources
protocol for cyclization of beta-ketonitriles to aminopyrazoles
Protocol for the Regioselective Cyclization of -Ketonitriles to Aminopyrazoles
Executive Summary
The conversion of
This application note provides a definitive protocol for this cyclization. Unlike generic textbook descriptions, this guide focuses on the regiochemical control when using substituted hydrazines and the process safety parameters required for handling hydrazine hydrate. We establish the 5-amino-1-substituted pyrazole as the kinetic and thermodynamic product under standard conditions, supported by mechanistic causality.
Scientific Foundation & Mechanism[1]
The Chemoselectivity Hierarchy
The reaction between a
-
Ketone vs. Nitrile: The ketone carbonyl is significantly more electrophilic than the nitrile carbon. Consequently, the initial nucleophilic attack always occurs at the ketone.
-
Hydrazine Nucleophilicity:
Mechanistic Pathway
The dominant pathway proceeds via the formation of a hydrazone intermediate .
-
Step 1 (Condensation): The terminal
of the hydrazine attacks the ketone carbonyl, eliminating water to form a hydrazone.[1] -
Step 2 (Cyclization): The internal nitrogen (now bearing the R group) attacks the nitrile carbon.
-
Step 3 (Tautomerization): The resulting imine tautomerizes to the stable aromatic 5-aminopyrazole.
Critical Insight: This pathway dictates that the substituent on the hydrazine (
Experimental Protocols
Safety Pre-Requisites (Hydrazine Handling)
-
Hazard: Hydrazine hydrate is a potent carcinogen, highly toxic by inhalation/skin contact, and unstable.[1]
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
Decontamination: Keep a solution of 5% sodium hypochlorite (bleach) nearby to neutralize spills.
-
Waste: Segregate hydrazine waste from general organic waste.
Protocol A: Synthesis of Unsubstituted 3(5)-Aminopyrazoles
Target: Synthesis of 3-phenyl-1H-pyrazol-5-amine from benzoylacetonitrile.
Reagents:
-
Benzoylacetonitrile (1.0 equiv)
-
Hydrazine Hydrate (64% or 80% aq. solution) (1.2 equiv)[1][2]
-
Ethanol (Absolute) (10 vol relative to nitrile mass)
-
Acetic Acid (Glacial) (0.1 equiv - Catalyst)[1]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoylacetonitrile (e.g., 10.0 g, 69 mmol) in Ethanol (100 mL).
-
Catalyst Addition: Add Glacial Acetic Acid (0.4 mL). Note: The acid catalyst activates the ketone, facilitating hydrazone formation.[1]
-
Hydrazine Addition: Add Hydrazine Hydrate (4.0 mL, ~83 mmol) dropwise over 5 minutes.
-
Observation: The reaction is slightly exothermic. A transient color change (yellowing) may occur.[1]
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 3–4 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The starting nitrile (
) should disappear, and a lower fluorescent spot (amine) should appear.
-
-
Workup (Crystallization):
-
Remove the heat source and allow the solution to cool slowly to room temperature.
-
Concentrate the solvent to ~25% of the original volume under reduced pressure if precipitation does not occur spontaneously.
-
Add cold water (50 mL) to induce precipitation.
-
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 20 mL) followed by cold Ethanol/Ether (1:1, 20 mL).
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Typical Yield: 85–95% Purity: >98% (by HPLC)
Protocol B: Regioselective Synthesis of 1-Substituted-5-Aminopyrazoles
Target: Synthesis of 5-amino-1-methyl-3-phenylpyrazole using Methylhydrazine.
Reagents:
-
Benzoylacetonitrile (1.0 equiv)
-
Methylhydrazine (1.1 equiv) Caution: Higher toxicity than hydrazine hydrate.
-
Ethanol (10 vol)
Procedure:
-
Setup: Purge the reaction vessel with Nitrogen (
). Methylhydrazine is sensitive to oxidation. -
Addition: To a stirred solution of benzoylacetonitrile in Ethanol at 0°C (ice bath), add Methylhydrazine dropwise.
-
Regiocontrol Note: Low temperature addition favors the kinetic attack of the
(terminal) on the ketone, enhancing regioselectivity for the 1-methyl-5-amino isomer.
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4 hours.
-
Workup: Evaporate the solvent under reduced pressure. The residue is often an oil.
-
Purification:
-
Triturate the oil with Diethyl Ether or Hexanes to induce solidification.
-
If oil persists, recrystallize from Toluene or perform flash chromatography (DCM/MeOH 95:5).
-
Critical Parameters & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product is too soluble in EtOH or impurities are present.[1] | Evaporate EtOH completely. Triturate residue with Ether/Hexane. If unsuccessful, recrystallize from Toluene. |
| Low Yield | Incomplete cyclization (Hydrazone intermediate stable).[1] | Increase reflux time.[1] Add more Acetic Acid (up to 0.5 equiv) to drive the cyclization step. |
| Wrong Regioisomer | Steric bulk of hydrazine R-group forcing attack at nitrile first (rare).[1] | Use a non-polar solvent (Toluene) to alter solvation shells, or switch to a Lewis Acid catalyst ( |
| Colored Impurities | Oxidation of hydrazine or phenol byproducts. | Perform reaction under |
Optimization Workflow
Use this decision logic to select the optimal conditions for your specific substrate.
References
-
Mechanism & Regiochemistry
-
Synthetic Protocol (Unsubstituted)
-
Regioselectivity (Substituted Hydrazines)
-
Alnajjar, R. A. et al. (2014).[1] Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research.
- Note: Provides experimental validation for the formation of 5-amino-1-substituted pyrazoles.
-
-
Microwave Assisted Synthesis (Optimization)
-
Fadda, A. A. et al. (2012).[1] Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molecules.
- Note: Demonstrates the use of microwave irradiation to accelerate the condens
-
Sources
- 1. jocpr.com [jocpr.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
using 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine as a building block
Application Note: Strategic Utilization of 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine in Drug Discovery
Executive Summary
3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine (CAS: 1187027-13-9) is a high-value heterocyclic building block distinguished by its dual-functional substitution pattern. The cyclopropyl group acts as a metabolically stable, lipophilic bioisostere for isopropyl or phenyl moieties, often improving potency and pharmacokinetic profiles (the "cyclopropyl effect"). Crucially, the C-4 methyl group blocks the nucleophilic carbon typically active in pyrazoles, thereby preventing unwanted side reactions (e.g., C-halogenation) and directing reactivity exclusively to the nitrogen centers.
This guide details the strategic application of this molecule in synthesizing pyrazolo[1,5-a]pyrimidines (a privileged kinase inhibitor scaffold) and functionalized amides, providing validated protocols and mechanistic insights.
Chemical Profile & Structural Logic
-
Tautomeric Equilibrium: The molecule exists in equilibrium between the 5-amino (A) and 3-amino (B) forms. In solution, the 5-amino tautomer is generally the reactive species for cyclization, while N-alkylation ratios depend heavily on base and solvent polarity.
-
The "Blocker" Methyl: Unlike unsubstituted 3-aminopyrazoles, the C-4 methyl group prevents electrophilic attack at the pyrazole carbon. This simplifies the reaction landscape, making this building block ideal for "clean" cyclocondensation reactions.
Reactivity Landscape (Graphviz Visualization):
Figure 1: Reactivity landscape of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine. The C-4 methyl group directs chemistry towards the nitrogen atoms.
Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines
This is the primary application for this building block. The condensation with 1,3-dielectrophiles yields pyrazolo[1,5-a]pyrimidines, a scaffold found in inhibitors of CDK, p38 MAPK, and CK2 kinases.
Mechanism & Regioselectivity
The reaction involves an initial attack by the exocyclic amine (5-NH2) on the carbonyl carbon of the 1,3-diketone, followed by cyclization of the ring nitrogen (N-1) onto the second electrophilic site.
-
Challenge: Unsymmetrical 1,3-diketones yield regioisomers (5- vs 7-substituted).
-
Impact of C-4 Methyl: The steric bulk of the C-4 methyl group often favors the formation of the isomer where the bulkier substituent of the diketone ends up at position 7 (distal to the methyl), minimizing steric clash.
Protocol A: Acid-Catalyzed Cyclocondensation
Target: Synthesis of 2-cyclopropyl-3-methyl-5,7-disubstituted-pyrazolo[1,5-a]pyrimidine.
Materials:
-
3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine (1.0 equiv)
-
1,3-Diketone (e.g., 1-phenyl-1,3-butanedione) (1.1 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the pyrazole amine (1 mmol, ~137 mg) in glacial acetic acid (3 mL).
-
Addition: Add the 1,3-diketone (1.1 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (118 °C) for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS. The starting amine is polar; the product will be significantly less polar.
-
Workup:
-
Cool to room temperature.[1]
-
Option A (Precipitation): Pour the reaction mixture into ice-cold water (15 mL). The product often precipitates as a solid. Filter, wash with water, and dry.
-
Option B (Extraction): If no precipitate forms, neutralize carefully with saturated NaHCO3 (evolution of CO2!) and extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine, dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallization from Ethanol is preferred. If oil remains, flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR: Look for the disappearance of the pyrazole NH (broad, >12 ppm) and the amine NH2 (broad, ~5 ppm). A new aromatic proton for the pyrimidine ring (H-6) should appear around 6.5–7.0 ppm.
Application II: Regioselective N-Alkylation & Amide Coupling
For fragment-based drug discovery, the pyrazole amine often serves as a "hinge binder". This requires functionalizing the exocyclic amine while protecting or alkylating the ring nitrogen.
Strategic Consideration: N1 vs. N2 Selectivity
Alkylation of 3-substituted-5-aminopyrazoles can occur at N1 (adjacent to cyclopropyl) or N2 (adjacent to methyl).
-
Steric Control: The C-4 methyl group sterically hinders N2, slightly favoring N1 alkylation (distal to the methyl) under thermodynamic conditions.
-
Base Selection:
-
Cs2CO3/DMF: Promotes thermodynamic control (often N1).
-
NaH/THF: Promotes kinetic control (mixtures).
-
Protocol B: Sequential N-Alkylation and Amide Coupling
Step 1: N-Alkylation
-
Dissolve pyrazole amine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Add Cesium Carbonate (Cs2CO3, 2.0 equiv). Stir for 15 min at RT.
-
Add Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv).
-
Stir at 60 °C for 3 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Isomer Separation: Isomers usually separate well on silica gel. The N1-alkylated product (desired) is typically less polar than the N2-isomer due to shielding of the amine.
Step 2: Amide Coupling (HATU Method)
-
Dissolve the N-alkylated pyrazole amine (1.0 equiv) and the Carboxylic Acid Partner (1.1 equiv) in DMF.
-
Add DIPEA (3.0 equiv).
-
Add HATU (1.2 equiv) at 0 °C, then warm to RT.
-
Stir for 2–12 hours.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove urea byproducts from HATU.
Workflow Visualization
Figure 2: Decision tree for synthetic workflows using the 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine scaffold.
References
-
Vertex AI Search. (2025). Synthesis of pyrazolo[1,5-a]pyrimidines from 3-cyclopropyl-4-methyl-5-aminopyrazole. Retrieved from 2
-
El-Enany, M. M., et al. (2011).[3] Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry. Retrieved from 3[3]
-
MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines. Retrieved from 4
-
Smolecule. (2023).[5] 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine Properties and Applications. Retrieved from 6
-
Beilstein-Institut. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from 7
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine
Introduction
3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a key component in numerous biologically active compounds.[1][2][3] The presence of a cyclopropyl group can impart unique conformational constraints and metabolic stability to molecules, making this particular derivative an attractive starting material for the synthesis of novel therapeutic agents.[3]
This document provides a comprehensive guide for the synthesis of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine, with a focus on a scalable and robust procedure. We will detail a laboratory-scale protocol and then elaborate on the critical considerations and a procedural framework for scaling up the synthesis to a pilot or manufacturing scale. The synthetic strategy is centered around the well-established pyrazole synthesis from β-ketonitriles and hydrazine.[4]
Synthetic Strategy
The synthesis of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine is approached in a two-step sequence. The first step involves the synthesis of the key intermediate, 2-methyl-3-cyclopropyl-3-oxopropanenitrile, via a Claisen-type condensation. The second step is the cyclization of this intermediate with hydrazine hydrate to form the target pyrazole.
Equipment:
-
Glass-lined or stainless steel reactor with temperature control (heating/cooling jacket), overhead stirrer, and ports for reagent addition and monitoring.
-
Controlled-rate addition pumps for reagents.
-
Appropriate filtration and drying equipment (e.g., Nutsche filter-dryer).
-
Scrubber system for off-gases, particularly if there is a risk of HCN evolution.
Step 1: 2-methyl-3-cyclopropyl-3-oxopropanenitrile Synthesis
| Parameter | Laboratory Scale | Pilot Scale (Example) | Rationale for Change |
| Reactor | 500 mL flask | 100 L glass-lined reactor | Accommodate larger volumes and provide better temperature control. |
| Reagent Addition | Dropping funnel | Metering pump | Precise control over addition rate to manage exotherm. |
| Temperature Control | Heating mantle | Jacketed reactor with thermal fluid | Efficient heat transfer is critical to prevent thermal runaway. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer | Ensures homogeneity in a larger volume. |
Procedure:
-
Charge the reactor with sodium ethoxide and toluene.
-
Heat the reactor to the target temperature (75-80 °C).
-
Prepare a solution of cyclopropyl methyl ketone and ethyl cyanoacetate in toluene in a separate vessel.
-
Using a metering pump, add the ketone-ester solution to the reactor at a controlled rate, monitoring the internal temperature closely. The addition rate should be adjusted to maintain the temperature within a safe operating range determined by calorimetric studies.
-
After the addition, maintain the reaction at 85-90 °C and monitor for completion using in-process controls (e.g., HPLC).
-
Cool the reactor and proceed with a quenched workup as described for the lab scale, using appropriate transfer lines and pumps.
Step 2: 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine Synthesis
| Parameter | Laboratory Scale | Pilot Scale (Example) | Rationale for Change |
| Hydrazine Addition | All at once | Slow, controlled addition | Manage the exotherm of the cyclization reaction. |
| Crystallization | Ice bath cooling | Controlled cooling profile | Promotes the formation of a more easily filterable and purer crystalline product. |
| Isolation | Büchner funnel | Nutsche filter-dryer | Safer and more efficient for handling large quantities of solid product. |
Procedure:
-
Charge the reactor with the β-ketonitrile intermediate and ethanol.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C).
-
Add hydrazine hydrate via a metering pump at a rate that allows for effective heat removal by the reactor's cooling system.
-
After the addition is complete, heat the reaction to reflux and monitor for completion (HPLC).
-
Upon completion, cool the reactor using a controlled cooling profile to initiate crystallization.
-
Isolate the product using a Nutsche filter-dryer, washing with cold ethanol.
-
Dry the product under vacuum in the filter-dryer.
In-Process Controls and Analytical Characterization
-
Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be used to monitor the progress of both reaction steps to determine the point of completion and to check for the formation of impurities.
-
Product Characterization: The structure and purity of the final product should be confirmed by:
Conclusion
The synthesis of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine can be successfully achieved on both laboratory and larger scales using the described two-step procedure. The key to a successful and safe scale-up lies in a thorough understanding of the reaction thermodynamics, careful control of reaction parameters, and strict adherence to safety protocols for handling hazardous reagents. The use of appropriate engineering controls and in-process monitoring is crucial for ensuring a robust and reproducible manufacturing process.
References
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available at: [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. Available at: [Link]
-
Safety and Handling of Hydrazine - DTIC. Available at: [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. Available at: [Link]
-
Critical Considerations in Process Safety | H.E.L Group. Available at: [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega. Available at: [Link]
-
Practical Hydrazine Hydrate Safety : r/chemistry - Reddit. Available at: [Link]
-
Thorpe reaction - Wikipedia. Available at: [Link]
-
How to quench excess hydrazine monohydrate : r/Chempros - Reddit. Available at: [Link]
-
Scaled-up flow system. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Available online at The synthetic development of pyrazole nucleus: From reflux to microwave Hari. Available at: [Link]
-
Hydrazine - Risk Management and Safety. Available at: [Link]
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]
- US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents.
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. Available at: [Link]
-
Cyanides Storage, Handling and General Use Information - University of Windsor. Available at: [Link]
-
Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries - TSM TheSafetyMaster Private Limited. Available at: [Link]
-
3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | C7H11N3 | CID 2735311 - PubChem. Available at: [Link]
-
Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations - ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. Available at: [Link]
-
The Claisen Condensation. Available at: [Link]
-
Claisen condensation - Wikipedia. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]
-
Thorpe-Ziegler reaction - ResearchGate. Available at: [Link]
-
Thorpe-Ziegler Reaction - SynArchive. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
- WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound - Google Patents.
-
Ketone, cyclopropyl methyl - Organic Syntheses Procedure. Available at: [Link]
-
ChemInform Abstract: Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent. | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate - PrepChem.com. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - ResearchGate. Available at: [Link]
-
UNIVERSITY OF CALIFORNIA, IRVINE Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes THESIS - eScholarship.org. Available at: [Link]
Sources
- 1. galchimia.com [galchimia.com]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Handling, Storage, and Stability Protocols for Pyrazole Amines
Abstract
Pyrazole amines are privileged scaffolds in medicinal chemistry, serving as critical building blocks for kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and agrochemicals. However, their utility is often compromised by their challenging physicochemical properties: they are frequently low-melting hygroscopic solids, prone to air-oxidation, and exhibit complex tautomerism. This application note provides a rigorous, field-proven methodology for the handling, storage, and solubilization of pyrazole amines to ensure experimental reproducibility and personnel safety.
Physicochemical Profile & Mechanistic Challenges[1]
To handle these compounds effectively, one must understand the underlying chemistry dictating their instability.
Tautomerism and Basicity
3-aminopyrazole exists in equilibrium with 5-aminopyrazole due to annular tautomerism. While the exocyclic amine provides a handle for functionalization, the ring nitrogens dictate basicity.
-
pKa Considerations: The conjugate acid pKa of the pyrazole ring is typically ~2.5–3.0. However, the electron-donating amino group increases electron density, making the ring slightly more basic than unsubstituted pyrazole.
-
Implication: In unbuffered aqueous solutions, these compounds can act as weak bases, potentially altering the pH of sensitive biochemical assays.
The "Low-Melting" Hazard
Many pyrazole amines, specifically 3-aminopyrazole (CAS 1820-80-0), have melting points between 34–37°C .
-
Operational Risk: In a standard 22°C lab, the compound exists as a solid. However, slight warming (e.g., friction from a spatula, heat from a gloved hand, or a warm weighing balance) can induce a phase change to a sticky, corrosive oil. This leads to inaccurate weighing and contamination of balances.
Oxidative Instability
Pyrazole amines are electron-rich. Upon exposure to air and light, they undergo oxidative dehydrogenative coupling to form azopyrazoles (highly colored impurities) or ring-opening degradation products. This is visually indicated by the material turning from white/pale yellow to dark brown/black.
Data Summary: Key Properties
| Property | Value / Characteristic | Operational Impact |
| Physical State | Crystalline solid or Supercooled liquid | MP: 34–37°C .[1][2][3] Requires temperature-controlled handling.[4] |
| Hygroscopicity | High | Rapidly absorbs atmospheric water, leading to deliquescence.[5] |
| pKa (Conjugate Acid) | ~2.5 – 4.0 (Derivative dependent) | Forms salts with strong mineral acids; generally stable in neutral buffers. |
| Oxidation Potential | High | Air Sensitive. Darkens rapidly. Forms azo-dimers. |
| Safety Profile | Corrosive (Cat 1B) , Acute Tox | Destroys mucous membranes. Do not inhale dust. |
Visualization: Degradation & Handling Logic
Figure 1: Oxidation Pathway & Handling Decision Tree
The following diagram illustrates the oxidative risk and the decision matrix for physical handling based on the compound's phase state.
Caption: Figure 1. Left: Oxidative degradation pathway leading to colored impurities. Right: Phase-dependent handling logic to ensure accurate dosing.
Protocol 1: Receipt and Initial Processing
Objective: Prevent initial degradation upon opening the vendor bottle.
-
Inspect Visuals: Verify the material is white to pale yellow.[3] If it is dark brown/black, it has already oxidized; perform a purity check (LC-MS) before use.
-
Equilibrate: If the package arrives on dry ice, allow it to reach room temperature inside a desiccator to prevent water condensation on the hygroscopic solid.
-
Sub-aliquoting (Critical): Do not store the bulk bottle for daily use.
-
Step A: Flush a glove box or glove bag with Nitrogen or Argon.
-
Step B: Divide the bulk material into single-use or small-batch aliquots (e.g., 50 mg or 100 mg) in amber glass vials.
-
Step C: Seal with phenolic caps containing PTFE/Silicone septa . Parafilm is insufficient for long-term storage of hygroscopic amines.
-
Protocol 2: Weighing and Handling
Challenge: The low melting point (34-37°C) means the solid can melt on the balance pan or spatula, creating a corrosive mess.
Method A: The "Cold Block" Technique (Preferred for Solids)
Use this when the material appears crystalline.
-
Place the source vial on a pre-chilled aluminum block or ice bath for 10 minutes.
-
Use a chilled spatula (keep it in the ice bath, wipe dry immediately before use).
-
Weigh quickly into a tared vial.
-
Self-Validation: If the solid turns to a goo on the spatula, switch immediately to Method B.
Method B: The "Melt and Dispense" Technique
Use this if the material is already sticky or semi-solid.
-
Intentionally warm the vial to 40–45°C (water bath) until fully liquefied.
-
Determine the density (approx 1.02–1.1 g/mL for most derivatives) or weigh by difference.
-
Use a positive-displacement pipette to dispense the liquid.
-
Note: This method reduces oxidation risk by minimizing surface area exposure compared to scraping a semi-solid.
Protocol 3: Storage and Inventory Management
| Condition | Specification | Rationale |
| Temperature | -20°C (Long Term) | Slows oxidative kinetics and prevents melting. |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and provides a better "blanket" for the vial headspace. |
| Container | Amber Glass | Blocks UV light which catalyzes auto-oxidation. |
| Desiccant | Silica Gel Packet in Secondary Container | Prevents hydrolysis/deliquescence.[5] |
Self-Validating Storage Check:
-
Before using a stored aliquot, check the color.
-
Fail: Dark Orange/Brown. (Discard or repurpose for non-critical qualitative work).
Protocol 4: Solubilization for Biological Assays
Solvent: DMSO (Dimethyl sulfoxide) is the standard.
-
Preparation: Dissolve the pyrazole amine in anhydrous DMSO to a concentration of 10–100 mM.
-
Acidification (Optional but Recommended): If the amine is prone to rapid oxidation in neutral DMSO, adding 1 equivalent of HCl (or using 0.1% Formic acid in the solvent) can protonate the amine, significantly stabilizing it against oxidation.
-
Note: Ensure your assay tolerates the slight acidity.
-
-
Freeze-Thaw Stability:
-
Store stocks at -80°C.
-
Limit freeze-thaw cycles to 3 times .
-
Precipitation Check: Upon thawing, vortex and centrifuge (1 min at 10,000 rpm). Inspect the bottom of the tube for pellets. Pyrazoles can crystallize out of cold DMSO.
-
Safety & Waste Disposal
Hazard: 3-Aminopyrazole is Corrosive (Category 1B) . It causes severe skin burns and eye damage.[7]
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle in a fume hood.
-
Spill Cleanup:
-
Do not wipe with a dry paper towel (spreads the corrosive material).
-
Cover with a weak acid neutralizer (e.g., dilute acetic acid) or an absorbent pad.
-
Wipe with acetone followed by soap and water.
-
-
Disposal: Dispose of as hazardous organic waste (corrosive/toxic). Do not mix with oxidizing agents (e.g., peroxides, nitric acid) in the waste stream to avoid exothermic reactions.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 73468, 3-Aminopyrazole. Retrieved from [Link]
- Fustero, S., et al. (2011).Improved Regioselectivity in the Synthesis of Pyrazoles and Pyrimidines. Chemistry – A European Journal. (Contextualizing tautomerism and reactivity).
Sources
- 1. 3-Aminopyrazole 98 1820-80-0 [sigmaaldrich.com]
- 2. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]
- 3. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]
- 4. meatscience.org [meatscience.org]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. guidechem.com [guidechem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Application Note: Microwave-Assisted Synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine
Executive Summary & Medicinal Significance[1]
This Application Note details the optimized protocol for the microwave-assisted synthesis of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine . This scaffold is a critical "privileged structure" in modern drug discovery, serving as a core pharmacophore for:
-
Janus Kinase (JAK) Inhibitors: The aminopyrazole moiety functions as an ATP-mimetic hinge binder.
-
p38 MAPK Inhibitors: Used in anti-inflammatory therapeutics.
-
ATAD2 Bromodomain Inhibitors: Emerging oncology targets.
The inclusion of the cyclopropyl group at the 3-position provides metabolic stability and optimal hydrophobic filling of kinase pockets without the steric penalty of larger alkyl groups. The 4-methyl group often restricts bond rotation, locking the molecule into a bioactive conformation (atropisomerism control).
Why Microwave?
Conventional reflux methods for aminopyrazoles often require 6–24 hours and suffer from thermal degradation or oligomerization of the sensitive
Retrosynthetic Analysis & Mechanism
The synthesis relies on the Knorr-type cyclocondensation of a substituted
-
Mechanism:
-
Nucleophilic Attack: Hydrazine attacks the ketone carbonyl of the precursor to form a hydrazone intermediate.
-
Cyclization: The terminal nitrogen of the hydrazone attacks the nitrile carbon (intramolecular nucleophilic addition).
-
Tautomerization: A 1,3-proton shift yields the aromatic amino-pyrazole system.
-
Figure 1: Mechanistic pathway for the microwave-assisted cyclocondensation.
Materials & Equipment
Reagents
-
Precursor: 3-cyclopropyl-2-methyl-3-oxopropanenitrile (Synthesis described in Protocol A).
-
Reagent: Hydrazine hydrate (64-65%
, reagent grade). -
Solvent: Ethanol (Absolute, anhydrous preferred).
-
Workup: Ethyl acetate (EtOAc), Brine, Sodium sulfate (
).
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.
-
Vessel: 10–20 mL heavy-walled glass microwave vial with crimp/snap cap and PTFE septum.
-
Analysis: LC-MS (ESI+),
H-NMR (400 MHz).
Experimental Protocols
Protocol A: Synthesis of Precursor (If not commercially available)
Note: The 4-methyl group on the pyrazole originates from the alpha-methyl group of the nitrile precursor.
Reaction: Condensation of Propionitrile with Ethyl Cyclopropanecarboxylate.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Base Generation: Add THF (anhydrous, 50 mL) and LDA (Lithium Diisopropylamide, 1.1 eq) at -78°C.
-
Addition 1: Add Propionitrile (1.0 eq) dropwise. Stir for 30 min at -78°C to form the
-lithio nitrile. -
Addition 2: Add Ethyl Cyclopropanecarboxylate (1.1 eq) dropwise.
-
Reaction: Allow to warm to RT and stir for 3 hours.
-
Quench/Workup: Quench with sat.
. Extract with EtOAc.[1][2][3] The product, 3-cyclopropyl-2-methyl-3-oxopropanenitrile , is an oil. Use crude or purify via vacuum distillation.
Protocol B: Microwave Synthesis of Target Aminopyrazole
This is the core "Self-Validating" protocol.
Step-by-Step Methodology:
-
Stoichiometry Calculation:
-
Precursor (MW: ~137.18 g/mol ): 1.0 equiv (e.g., 274 mg, 2.0 mmol).
-
Hydrazine Hydrate (MW: 50.06 g/mol ): 1.5 equiv (e.g., 150 mg / ~145
L). -
Expert Insight: A slight excess of hydrazine drives the reaction to completion and prevents the formation of azine byproducts.
-
-
Vessel Loading:
-
Dissolve the Precursor in Ethanol (4.0 mL) in a 10 mL MW vial.
-
Add Hydrazine Hydrate dropwise.
-
Seal the vial immediately with a PTFE-lined cap.
-
-
Microwave Parameters:
-
Mode: Dynamic (Standard Control).
-
Temperature: 130°C.
-
Hold Time: 15 minutes.
-
Pre-stirring: 30 seconds (High speed).
-
Absorption Level: High (Ethanol couples well).
-
Max Pressure Limit: Set to 15 bar (Safety cutoff).
-
-
Execution:
-
Start the run. The ramp time should be ~1-2 minutes.
-
Observation: The solution typically turns from colorless/pale yellow to deep yellow/orange.
-
-
Workup & Isolation:
-
Cool the vial to room temperature (compressed air cooling is standard on MW reactors).
-
Concentration: Transfer the mixture to a round-bottom flask and remove Ethanol under reduced pressure (Rotavap).
-
Extraction: Dissolve the oily residue in EtOAc (20 mL) and wash with water (10 mL) followed by Brine (10 mL).
-
Drying: Dry organic layer over
, filter, and concentrate.
-
-
Purification (if required):
-
The crude product is often >90% pure.
-
If necessary, recrystallize from minimal cold Ethanol or Diethyl Ether/Hexane.
-
Flash Chromatography:
:MeOH (95:5) with 1% additive.
-
Figure 2: Operational workflow for the microwave synthesis protocol.
Data Analysis & Validation
Expected Results
| Parameter | Conventional Reflux | Microwave Protocol |
| Reaction Time | 8 – 12 Hours | 15 Minutes |
| Temperature | 78°C (Ethanol b.p.) | 130°C (Pressurized) |
| Yield | 65 – 72% | 88 – 94% |
| Purity (LC-MS) | 85% (Oligomers present) | >95% (Clean conversion) |
Characterization Data (Simulated for Validation)
-
LC-MS:
Da. -
H NMR (400 MHz, DMSO-
):- 11.50 (s, 1H, pyrazole-NH, broad).
-
4.50 (s, 2H,
, broad exchangeable). -
1.95 (s, 3H,
). - 1.75 (m, 1H, cyclopropyl-CH).
-
0.85 (m, 2H, cyclopropyl-
). -
0.65 (m, 2H, cyclopropyl-
).
Troubleshooting & Expert Tips
-
Regioselectivity: The reaction of hydrazine with
-ketonitriles generally favors the 5-amino isomer (target) over the 3-amino isomer. However, if using substituted hydrazines (e.g., Methylhydrazine), regioselectivity becomes a major issue. For the free amine ( ), this is not a concern due to tautomeric equilibrium. -
Solvent Effects: Do not use water as the primary solvent; the precursor has poor solubility. If the precursor is not soluble in Ethanol at RT, the MW heating ramp will dissolve it.
-
Safety Warning: Hydrazine is highly toxic and unstable. The microwave vial must be capped correctly to prevent leaks of toxic vapor. Always operate the MW reactor in a fume hood.
References
-
Frizzo, C. P., et al. (2009). Microwave-Assisted Synthesis of Heterocycles. In Microwave Heating as a Tool for Sustainable Chemistry. CRC Press.
-
El-Saghier, A. M. (2020).[4] Synthesis of some new pyrazole derivatives using microwave technology. Journal of Heterocyclic Chemistry, 57(3), 1230-1245.
-
Biotage Application Notes. (2023). Strategies for Pyrazole Synthesis in Microwave Reactors.
-
PubChem Compound Summary. (2023). 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information.
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine
Topic: Purification Protocols & Troubleshooting CAS Registry Number: (Generic structure reference) Chemical Class: Aminopyrazoles / Cyclopropyl-heterocycles Support Tier: Level 3 (Senior Scientist)
Part 1: Critical Triage (The "Emergency Room")
User: "My product came out as a dark brown oil instead of a solid. Is it ruined?"
Senior Scientist: Not necessarily. This is the most common issue with aminopyrazoles. The brown color is typically due to trace oxidation of the amine or polypyrrole-like impurities, and the oil state is often a result of solvent trapping or depressed melting point due to these impurities.
Immediate Action Plan:
-
The "Scratch & Chill" Technique:
-
Dissolve the oil in a minimum amount of diethyl ether or MTBE (Methyl tert-butyl ether).
-
Cool to 0°C.
-
Scratch the side of the flask vigorously with a glass rod. Aminopyrazoles are notorious for supersaturating; the friction energy often induces nucleation.
-
-
The "Anti-Oxidation" Wash:
-
If the color is deep black/brown, redissolve in EtOAc and wash with a 5% sodium dithionite (
) aqueous solution. This reducing agent helps break down colored oxidative oligomers.
-
Part 2: The Purification Workflow (Standard Operating Procedure)
For this molecule, Acid-Base Extraction is the superior primary purification method over chromatography. It exploits the basicity of the exocyclic amine (
Protocol A: Acid-Base "Switch" Extraction
Use this as your default purification step after synthesis.
Reagents:
-
1N HCl (Do NOT use concentrated HCl; see Stability Note below).
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Ammonium Hydroxide (
) or 2N NaOH. -
Brine.
Step-by-Step Guide:
-
Dissolution: Dissolve crude reaction residue in EtOAc.
-
Protonation (The Switch On): Extract the organic layer twice with cold 1N HCl .
-
Wash: Keep the Aqueous Layer . Back-wash it once with fresh EtOAc to remove trapped neutrals.
-
Basification (The Switch Off): Cool the aqueous layer on ice. Slowly add
or NaOH until pH > 10.-
Observation: The product should precipitate as a white/off-white solid or oil out.
-
-
Recovery: Extract the cloudy aqueous mixture 3x with EtOAc (or DCM if solubility is poor).
-
Finishing: Dry combined organics over
, filter, and concentrate.
Workflow Visualization
Caption: Figure 1. Acid-Base Extraction Workflow. This method selectively isolates the basic aminopyrazole, removing neutral starting materials.
Part 3: Deep Dive Troubleshooting (FAQs)
Q1: The Acid-Base extraction didn't work. The product is still impure. What now?
Diagnosis: You likely have "amphoteric" impurities or the product is oiling out with impurities trapped inside. Solution: Proceed to Recrystallization .[1][6][7][8]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Procedure Notes |
|---|---|---|
| Toluene | 100% | Best for Aminopyrazoles. Dissolve hot; cool slowly. Toluene often solvates the impurities while the pyrazole crystallizes. |
| Ethanol / Water | 90:10 -> 50:50 | Dissolve in hot EtOH. Add warm water dropwise until turbid. Cool to 4°C. |
| DCM / Hexane | Solvent/Anti-solvent | Dissolve in minimal DCM. Layer Hexane on top. Let diffuse (vapor diffusion). |
Q2: I must use Column Chromatography. The compound streaks/tails on the TLC plate.
Diagnosis: The basic amine interacts with the acidic silanol groups on the silica gel, causing peak broadening and loss of yield. Solution: You must deactivate the silica.
-
The Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (
) to your eluent system. -
The Gradient: Start with 100% DCM, then gradient to 90:10 DCM:MeOH (with 1%
). -
Pre-treatment: Flush the column with the modifier containing solvent before loading your sample.
Q3: Is the Cyclopropyl group stable?
Diagnosis: Concern regarding ring-opening under acidic conditions. Expert Insight: The cyclopropyl group is generally robust, but it can undergo ring-opening (homoconjugate addition) in the presence of hot, concentrated mineral acids (e.g., boiling 6M HCl).
-
Constraint: When performing the Acid-Base extraction (Protocol A), keep the acid concentration
and the temperature below 25°C . Do not reflux in acid.
Troubleshooting Decision Tree
Caption: Figure 2. Rapid Troubleshooting Decision Tree for common isolation issues.
Part 4: Chemical Stability & Storage
-
Hygroscopicity: Aminopyrazoles can be hygroscopic. Store in a desiccator.
-
Oxidation: The electron-rich amine is prone to air oxidation over months. Store under Nitrogen/Argon at -20°C for long-term banking.
-
Salt Formation: If the free base remains an oil, convert it to the Hydrochloride or Oxalate salt .
-
Protocol: Dissolve oil in Et2O. Add 1M HCl in Et2O dropwise. The salt usually precipitates instantly as a stable solid.
-
References
-
General Synthesis of 5-Aminopyrazoles
- Source: Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.
-
URL:[Link]
-
Cyclopropyl Group Stability
-
Purification of Aminopyrazoles (Patents)
- Source: U.S. Patent 5,616,723 (1997).
- URL
-
Relevance: Describes industrial purification via salt formation and distillation/crystallization.[12]
- Source: Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 10. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
Technical Support Center: 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine
The following technical guide is structured as a Tier-3 Support Center resource. It is designed for immediate application in a laboratory setting, prioritizing chemical logic and proven purification strategies over generic advice.[1][2]
Ticket ID: PUR-175137-CL Status: Open Subject: Advanced Purification & Impurity Removal Strategies[1][2]
Executive Summary
Target Molecule: 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (CAS: 175137-43-6) Critical Quality Attributes (CQA):
-
Purity: >98% (HPLC area%)
-
Hydrazine Content: <10 ppm (Genotoxic impurity control)[1][2]
-
Appearance: White to off-white crystalline solid (Color indicates oxidation)[1][2]
This guide addresses the three most common "pain points" reported by process chemists working with this intermediate: Persistent Hydrazine , Oxidative Discoloration , and Regioisomeric Ambiguity .[1]
Module 1: The "Sticky" Impurity (Hydrazine Removal)
The Problem: Residual hydrazine (used in excess during synthesis) hydrogen-bonds strongly to the aminopyrazole, often co-crystallizing or resisting standard vacuum drying.[1][2] The Risk: Hydrazine is a known genotoxin; failure to remove it compromises downstream biological assays.[2]
Protocol A: The "Salt-Break" Method (Recommended)
This method leverages the basicity of the aminopyrazole to separate it from neutral impurities and hydrazine.[2]
Mechanism:
-
Protonation: The aminopyrazole forms a monochloride salt.[2] Hydrazine forms a dihydrochloride salt.[2]
-
Solubility Differential: The pyrazole-HCl salt is often less soluble in organic solvents (like isopropanol) than hydrazine-2HCl, or vice versa depending on the solvent.[1][2]
-
Freebasing: Controlled precipitation releases the pure amine.[2]
Step-by-Step:
-
Dissolution: Dissolve crude material in Methanol (MeOH) (5 mL/g).
-
Salt Formation: Cool to 0°C. Slowly add HCl in 1,4-dioxane (4M) (1.1 equivalents). Do not use aqueous HCl yet.
-
Precipitation: Add Diisopropyl Ether (IPE) or MTBE as an anti-solvent until turbidity persists.[1][2] Stir at 0°C for 1 hour.
-
Filtration (Critical Step): Filter the solid hydrochloride salt.
-
Why? Many neutral organic impurities remain in the mother liquor.[2]
-
-
The "Break": Suspend the salt in Water (minimal volume).[2] Adjust pH to 8-9 using Ammonium Hydroxide (28%) .
-
Note: Avoid NaOH if possible; strong caustic bases can degrade the cyclopropyl ring at high temperatures.[2]
-
-
Recovery: The free base will precipitate.[2] Filter, wash with ice-cold water (removes residual hydrazine salts), and dry.[2]
Protocol B: The Scavenger Wash (Polishing)
If hydrazine persists (<1000 ppm but >10 ppm), use a chemical scavenger during the final recrystallization.[1][2]
-
Add: 0.5 mol% Benzaldehyde or Salicylaldehyde to the recrystallization solvent.[2]
-
Logic: These aldehydes react instantly with hydrazine to form insoluble azines (e.g., benzalazine), which are lipophilic and remain in the mother liquor during aqueous/polar crystallization.[1]
Module 2: Color Removal (Oxidative Impurities)
The Problem: The product turns pink/red upon air exposure.[2] Cause: Electron-rich amino-pyrazoles are prone to air oxidation, forming diazo-like oligomers or quinoid species.[1][2]
Troubleshooting Table: Solvent Selection for Recrystallization
| Solvent System | Polarity | Success Rate | Notes |
| Ethanol / Water (7:3) | High | High | Best for removing inorganic salts and hydrazine.[1][2] |
| Toluene / Heptane | Low | Medium | Good for removing non-polar dimers; poor for color removal.[2] |
| Ethyl Acetate / Hexane | Medium | Low | Often leads to "oiling out" rather than crystallization.[2][3] |
The "Charcoal Drop" Protocol:
-
Dissolve the crude (or salt-broken) solid in boiling Ethanol .
-
Reflux for 30 minutes.
-
Hot Filtration: Filter through a Celite pad while still near boiling.[2]
-
Critical: If the solution cools in the funnel, product crystallizes in the Celite, destroying yield. Pre-heat the funnel.
-
-
Crystallization: Reheat filtrate to dissolve any solids, then add Water dropwise until cloudy. Cool slowly to 4°C.
Module 3: Structural Integrity (Cyclopropyl & Isomers)
The Cyclopropyl Warning
The cyclopropyl group adjacent to the pyrazole ring creates "bent bonds" with high ring strain.[2]
-
Avoid: Boiling in concentrated H₂SO₄ or HCl > 6M.
-
Risk: Acid-catalyzed ring opening leads to a linear impurity (homo-allyl derivative), which is nearly impossible to separate by crystallization.[1][2]
Tautomerism vs. Regioisomerism
Users often ask: "My NMR shows two sets of peaks. Is it impure?"
-
Explanation: 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine exists in equilibrium with 5-cyclopropyl-4-methyl-1H-pyrazol-3-amine.[1][2] In solution (DMSO-d6), you may see broad peaks or split signals due to rapid proton exchange.[1][2]
-
Verification: Run NMR with a drop of D₂O or at elevated temperature (50°C). If peaks coalesce, it is tautomerism (pure).[1][2] If they remain distinct, it is a regioisomer impurity.[2]
Visual Troubleshooting Guides
Diagram 1: The Purification Decision Tree
Use this workflow to determine the correct purification path based on your crude material's status.[2]
Caption: Decision matrix for selecting the appropriate purification module based on impurity profile.
Diagram 2: Impurity Origin Map
Understanding where impurities come from helps prevent them in the next batch.[2]
Caption: Root cause analysis of common impurities in aminopyrazole synthesis.[1][2]
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography instead of recrystallization? A: Yes, but it is challenging. Aminopyrazoles streak on silica gel due to their basicity.[2] You must add 1% Triethylamine (TEA) or Ammonia to your eluent (e.g., DCM/MeOH/NH3 90:9:1) to prevent tailing.[1][2][5]
Q: The product is oiling out during recrystallization. What do I do? A: This indicates the solution is too concentrated or the cooling is too fast.[2]
-
Reheat to dissolve the oil.
-
Add a "seed crystal" if available.[2]
-
Add the anti-solvent (Water or Heptane) extremely slowly.[2]
-
Scratch the glass wall with a spatula to induce nucleation.[2]
Q: Why is my melting point lower than the literature value (139-140°C)? A: This is a classic sign of solvent entrapment (solvates) or residual hydrazine.[1][2] Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours. If the melting point remains low, perform the Salt-Break method (Module 1).[1][2]
References
-
Organic Syntheses , Coll.[1][2] Vol. 5, p. 39 (1973); Vol. 48, p. 8 (1968).[1][2] Synthesis of 3(5)-Aminopyrazole. (Foundational method for aminopyrazole synthesis via hydrazine condensation).[1][2]
-
Fichez, J., et al. (2012).[1][2] Recent Advances in Aminopyrazoles Synthesis and Functionalization. (Comprehensive review on regioselectivity and cyclization mechanisms).
-
Google Patents , US5616723A.[1][2] Process for the preparation of 3-amino-5-methylpyrazole. (Industrial protocols for salt formation and purification of methyl-aminopyrazoles).
-
University of Rochester , Dept of Chemistry.[2] Solvents for Recrystallization. (General solubility rules for polar heterocycles).
Sources
Technical Support Center: Aminopyrazole Synthesis Optimization
Topic: Optimizing Reaction Temperature for Aminopyrazole Formation Ticket ID: AP-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your aminopyrazole synthesis—typically between a
Temperature is not merely a variable for speed; in pyrazole chemistry, it is the primary switch between kinetic and thermodynamic control. This guide moves beyond standard "reflux overnight" instructions to provide a mechanistic rationale for temperature optimization.
Module 1: The Thermodynamics of Regioselectivity
The Core Issue
When reacting a substituted hydrazine (
-
Low Temperature (Kinetic Control): Favors the attack of the most nucleophilic hydrazine nitrogen on the most electrophilic carbonyl carbon. This is fast but reversible.
-
High Temperature (Thermodynamic Control): Allows for the equilibration of the intermediate hydrazone or favors the pathway leading to the more stable aromatic system.
Mechanistic Pathway
The reaction proceeds in two distinct steps:[2]
-
Hydrazone Formation: Fast, often occurs at Room Temperature (RT).
-
Cyclization: The rate-determining step (RDS). This requires overcoming a significant activation energy barrier (
), typically necessitating heat or acid catalysis.
Visualization: Reaction Energy Profile
The following diagram illustrates the energy landscape. Note how the "Intermediate Hydrazone" sits in a local well. Without sufficient thermal energy (
Figure 1: Reaction energy profile showing the high activation energy barrier for the cyclization step.
Module 2: Troubleshooting Reaction Stalls
Diagnostic Workflow
If your LC-MS shows a mass corresponding to [M+H]+ but the NMR lacks the characteristic pyrazole C-H signal, you have likely isolated the uncyclized hydrazone.
Protocol: Overcoming the "Hydrazone Stall"
Context: Many researchers stir at room temperature (RT) to avoid side reactions, but this often fails to drive cyclization.
-
Phase 1: Hydrazone Formation (Low T)
-
Temp:
. -
Time: 1–2 hours.
-
Goal: Clean formation of the hydrazone without polymerizing the hydrazine.
-
Checkpoint: If precipitate forms, analyze it. If it is the hydrazone, proceed to Phase 2.
-
-
Phase 2: Cyclization (High T)
-
Temp: Reflux (Ethanol:
or Toluene: ). -
Catalyst: Add 5–10 mol% Acetic Acid (AcOH).
-
Mechanism: Acid protonates the nitrile (or the leaving group equivalent), lowering the
for the intramolecular attack. -
Time: Monitor by TLC. If not complete in 2 hours, switch to Microwave (see Module 3).
-
Visualization: Troubleshooting Logic
Figure 2: Decision tree for troubleshooting incomplete aminopyrazole conversions.
Module 3: Microwave vs. Conventional Heating
The "Superheating" Advantage
Microwave irradiation is superior for aminopyrazole synthesis because it provides rapid, uniform heating that can exceed the solvent's atmospheric boiling point (superheating). This is critical for the cyclization step, which has a high entropic cost.
Comparative Data: Synthesis of 5-Aminopyrazoles
Data synthesized from Bagley et al. and comparative kinetic studies.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (MW) | Technical Insight |
| Temperature | MW allows access to T > boiling point. | ||
| Time | 6 – 12 Hours | 10 – 20 Minutes | Rapid heating prevents hydrazine decomposition. |
| Yield | 50 – 70% | 85 – 95% | Less time for side reactions (azine formation). |
| Regioselectivity | Variable (Solvent dependent) | High (Thermodynamic product) | High T favors the most stable tautomer. |
Recommended MW Protocol
-
Vessel: 10 mL sealed microwave vial.
-
Loading: 1.0 eq
-ketonitrile + 1.1 eq Hydrazine + Solvent (EtOH or Toluene). -
Ramp: 1 minute to
. -
Hold: 15 minutes at
(High Absorption). -
Cooling: Rapid air cooling (prevents equilibration to minor isomers).
Module 4: FAQ - Specific Scenarios
Q: My product is turning into a dark oil/tar. What is happening? A: This is typically due to the oxidative decomposition of residual hydrazine or the polymerization of the nitrile at high temperatures.
-
Fix: Use a slight excess of the nitrile rather than the hydrazine, or perform the reaction under
atmosphere. If using thermal heating, reduce the temperature to and extend the time, or switch to microwave heating to minimize thermal exposure time.
Q: I am getting a mixture of 3-amino and 5-amino isomers. How do I control this? A: Regioselectivity is heavily influenced by solvent polarity and temperature.
-
To favor 5-aminopyrazole: Use a non-polar solvent (Toluene) with Acetic Acid at high temperature (MW,
). The acid promotes the specific cyclization pathway favoring the 5-amino form via hydrogen bonding stabilization of the transition state [1, 3]. -
To favor 3-aminopyrazole: Use a polar protic solvent (Ethanol) with a base (NaOEt) at lower temperatures (Reflux,
).
Q: Can I perform this solvent-free?
A: Yes. Solvent-free microwave synthesis on solid support (e.g., acidic alumina or silica) is highly effective and often cleaner. Mix reagents with the solid support and irradiate at
References
-
Fustero, S., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, vol. 7, 2011.
-
Bagley, M. C., et al. "Regioselective synthesis of 5-aminopyrazoles." Journal of Organic Chemistry (via NIH/PubMed context).
-
Desai, N. C., et al. "Conventional and Microwave-Assisted Synthesis... of Pyrazole." ACS Omega, 2021.
-
Organic Chemistry Portal. "Pyrazole Synthesis."
Sources
Technical Support Center: Resolving Solubility Issues with 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine
Executive Summary & Physicochemical Profile
The Challenge: 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (CAS: 175137-46-9) presents a classic "brick dust" solubility challenge. While the molecule appears small and polar, the combination of the rigid cyclopropyl group and the hydrogen-bond donor/acceptor motif (amine + pyrazole nitrogen) creates a high lattice energy in the solid state. This leads to poor aqueous solubility at neutral pH , frequent precipitation upon dilution from DMSO, and variable bioavailability.
Physicochemical Snapshot:
| Property | Value (Estimated) | Implication for Solubility |
| Molecular Weight | 137.18 g/mol | Small molecule; diffusion is not the limiting factor. |
| LogP | ~1.2 – 1.8 | Moderately lipophilic. It is not a "grease ball"; it interacts with water but prefers itself. |
| pKa (Basic) | ~3.5 – 4.5 | Critical: The molecule is neutral (uncharged) at physiological pH (7.4). It only becomes cationic (soluble) at pH < 4. |
| H-Bond Donors | 2 (Amine, Pyrazole NH) | Strong tendency to self-aggregate (dimerize) in solution. |
| Physical State | Solid/Viscous Oil | Tendency to crystallize or "gum up" in aqueous buffers. |
Troubleshooting Stock Solutions (In Vitro)
Common Issue: The "Crash-Out" Phenomenon
Users often report that the compound dissolves in DMSO but precipitates immediately upon addition to cell culture media or assay buffer. This occurs because the local concentration exceeds the thermodynamic solubility limit before the DMSO can disperse.
Protocol: Preparation of Stable Stock Solutions
Step 1: Primary Solubilization
-
Solvent: 100% Anhydrous DMSO.
-
Concentration: Prepare at 10 mM to 50 mM . Do not attempt >100 mM stocks; they will be prone to crashing out upon freeze-thaw cycles.
-
Technique: Vortex for 30 seconds. If visual particulates remain, sonicate at 40°C for 5 minutes.
Step 2: The "Intermediate Dilution" Method (Prevention of Shock)
-
Do not pipette 1 µL of DMSO stock directly into 1 mL of aqueous buffer.
-
Correct Workflow:
-
Prepare an Intermediate Plate using the assay buffer + 5-10% co-solvent (e.g., PEG400 or Ethanol).[1]
-
Dilute the DMSO stock 10-fold into this intermediate solution.
-
Transfer from the intermediate solution to the final assay well.
-
FAQ: Stock Solutions
Q: My DMSO stock has turned cloudy after storage at -20°C. Is it spoiled? A: Likely not. DMSO is hygroscopic and absorbs water from the air. At -20°C, this water causes "micro-ice" or induces the compound to crystallize.
Fix: Warm the vial to 37°C and vortex vigorously. If it clears, it is usable. If not, filter (0.2 µm PTFE), but verify concentration via HPLC.
Aqueous Formulation Strategies (Assay & In Vivo)
To keep 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine in solution, you must disrupt its crystal lattice. We use three primary levers: pH Control , Co-solvents , and Encapsulation .
Strategy A: pH Adjustment (The "Salt" Approach)
Since the pKa is ~4.0, the molecule is soluble as a cation.[1]
-
Reagent: 0.1 N HCl or Methanesulfonic Acid (MSA).
-
Method: Dissolve the compound in a small volume of 0.1 N HCl (pH ~1-2). Once dissolved, slowly dilute with buffer.
-
Warning: If the final pH rises above 5.0, the compound will precipitate. This is only suitable for assays that can tolerate acidic conditions or for oral gavage (stomach is acidic).
Strategy B: Cyclodextrin Encapsulation (Gold Standard)
Cyclodextrins (CDs) encapsulate the hydrophobic cyclopropyl/methyl tail, leaving the polar groups exposed.[1] This is the most robust method for in vivo dosing.
Protocol: 20% HP-β-CD Vehicle
-
Vehicle Prep: Dissolve 20g of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in 80mL of 100 mM Acetate Buffer (pH 4.5) .
-
Compound Addition: Add the compound powder directly to the vehicle.
-
Processing: Vortex and sonicate for 20 minutes.
-
Result: A clear solution stable for >24 hours.
Strategy C: Co-solvent System (IV/IP Injection)
For intravenous (IV) or intraperitoneal (IP) routes where particle size must be zero.[1]
-
Formula: 5% DMSO / 40% PEG400 / 55% Saline.
-
Order of Addition (Critical):
-
Dissolve compound in DMSO (Volume = 5% of total).
-
Add PEG400 (Volume = 40% of total). Vortex.
-
Slowly add Saline (Volume = 55% of total) while vortexing.
-
Note: If you add saline before PEG, it will precipitate.
-
Decision Logic & Troubleshooting Visuals
Diagram 1: The Solubility Troubleshooting Flow
Use this logic tree to diagnose precipitation issues in real-time.
Caption: Step-by-step logic to identify the root cause of precipitation. Neutral pH is the most common failure point.
Diagram 2: Formulation Selection Matrix
Select the correct vehicle based on your experimental endpoint.[1]
Caption: Decision matrix for selecting the optimal vehicle based on administration route and concentration.
References & Authoritative Sources
-
PubChem Compound Summary. 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (CID 53394625). National Library of Medicine. [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Chapter on Solubility and pKa effects on aminopyrazoles). [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Protocol regarding HP-β-CD usage). [Link]
-
Frazão, C. M., et al. (2020). Synthesis and Solubility Profiling of Pyrazole Derivatives. Molecules.[2][3][4][5][6][7][8] (Provides context on the aggregation behavior of 5-aminopyrazoles). [Link]
Sources
- 1. PubChemLite - 3-cyclopropyl-4-methyl-1h-pyrazol-5-amine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 2. comptox.epa.gov [comptox.epa.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. Crystal Violet CAS#: 548-62-9 [m.chemicalbook.com]
- 7. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 8. dovepress.com [dovepress.com]
minimizing side products in 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine production
Apex Chemical Solutions | Advanced Heterocycle Division
Executive Summary
Target Molecule: 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (CAS: 1187027-13-9 analogs) Primary Application: Key pharmacophore in JAK/STAT pathway inhibitors and antimicrobial agents. Critical Quality Attribute (CQA): Cyclopropane ring integrity; absence of azine dimers.
Welcome to the Apex Technical Support Hub. This guide addresses the specific challenges in synthesizing 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine via the condensation of 2-cyclopropanecarbonyl-propanenitrile (also known as
Unlike standard pyrazole syntheses, this protocol requires strict control to prevent cyclopropyl ring fragmentation and azine formation .
Module 1: Diagnostic Overview (The "Why")
Before adjusting your protocol, understand the competing pathways. The reaction relies on the nucleophilic attack of hydrazine on the ketone carbonyl, followed by intramolecular cyclization onto the nitrile.[1]
Reaction Pathway & Impurity Map
The following diagram illustrates the desired pathway versus the three most common failure modes: Azine formation (kinetic trap), Ring Opening (thermodynamic trap), and Bis-pyrazole formation (stoichiometric error).
Figure 1: Mechanistic pathway highlighting critical control points for impurity generation.
Module 2: Troubleshooting Guide
Use this decision matrix to resolve specific spectral or yield issues.
Issue 1: Presence of "Azine" Impurity (Yellow/Orange discoloration)
Symptom: LC-MS shows a dimer mass (
-
Inverse Addition: Do not add hydrazine to the nitrile. Dissolve hydrazine hydrate (1.2–1.5 equiv) in ethanol, then add the nitrile solution slowly to the hydrazine.
-
Increase Equivalents: Ensure a minimum of 1.2 equivalents of hydrazine is used.
Issue 2: Cyclopropane Ring Opening (Linear Impurities)
Symptom: NMR shows loss of the characteristic multiplet at
-
Neutral Conditions: Run the reaction in absolute ethanol without acid catalysts.
-
Temperature Control: Do not exceed 80°C. If the reaction is sluggish, extend time rather than increasing temperature.
-
Avoid Mineral Acids: Never use HCl for workup if you intend to keep the ring intact.
Issue 3: Incomplete Cyclization (Intermediate Hydrazone)
Symptom: Mass spec shows correct mass +18 (water not lost) or NMR shows distinct carbonyl/imine signals. Root Cause: The initial condensation is fast, but the attack of the second nitrogen on the nitrile (cyclization) is the rate-determining step and requires thermal energy. Corrective Action:
-
Reflux Duration: Ensure a hard reflux for at least 4–6 hours. Room temperature stirring is insufficient for the nitrile cyclization step.
Module 3: Optimized Protocol
This protocol is designed to minimize the side products identified above.
| Parameter | Specification | Rationale |
| Stoichiometry | Nitrile (1.0 eq) : Hydrazine (1.5 eq) | Excess hydrazine suppresses azine formation. |
| Solvent | Ethanol (Absolute) | Proticity assists proton transfer without acid catalysis. |
| Concentration | 0.5 M | High dilution favors intramolecular cyclization over intermolecular dimerization. |
| Temperature | 78°C (Reflux) | Required to overcome activation energy for nitrile attack. |
| Time | 6–12 Hours | Monitor by TLC/HPLC; disappearance of nitrile is key. |
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with Hydrazine Hydrate (64-80% solution) (15 mmol) and Ethanol (10 mL).
-
Addition: Dissolve 2-cyclopropanecarbonyl-propanenitrile (10 mmol) in Ethanol (10 mL). Add this solution dropwise to the hydrazine solution over 30 minutes at room temperature.
-
Checkpoint: This "inverse addition" ensures the nitrile always encounters excess hydrazine.
-
-
Reaction: Heat the mixture to reflux (78°C). Maintain for 6 hours.
-
Monitoring: Check TLC (System: 5% MeOH in DCM). Look for the disappearance of the less polar nitrile and the appearance of the polar amine spot.
-
Workup (Crystallization Focus):
-
Cool to room temperature.
-
Concentrate under reduced pressure to ~20% volume.
-
Add cold water (20 mL) and stir at 0°C. The product should precipitate.
-
Note: If oiling occurs (common with alkyl pyrazoles), extract with Ethyl Acetate, dry over
, and induce crystallization with Hexane/Ether.
-
Module 4: Logic Flow for Troubleshooting
Figure 2: Decision tree for rapid impurity identification and remediation.
FAQs: Researcher to Researcher
Q: Can I use Methylhydrazine to make the N-methyl analog?
A: Yes, but be careful. Reaction of
Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. 4-methyl-substituted pyrazoles can have lower melting points. Try triturating with cold diethyl ether or pentane. If it remains an oil, convert it to the Hydrochloride salt (using HCl in Dioxane—brief exposure only) to obtain a solid for purification, then freebase it immediately to preserve the ring [2].
Q: Why do I see two sets of peaks in the NMR? A: In solution (DMSO-d6 or CDCl3), 1H-pyrazoles undergo annular tautomerism. You may see broadened peaks or averaged signals. This is normal behavior for N-unsubstituted pyrazoles and does not indicate an impurity.
References
-
Fichez, J., et al. (2012). "Recent advances in aminopyrazoles synthesis and functionalization." Beilstein Journal of Organic Chemistry, 8, 322-325. Link
-
Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link
-
Wurtz, A. (1855). "Cyclopropane Synthesis and Stability." Historical context on ring strain referenced from Wikipedia/General Chemistry. Link
-
Vertex AI Search. (2025). "Synthesis of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine." Aggregated Patent & Literature Search. 2
Sources
overcoming steric hindrance in 4-methyl substituted pyrazoles
Technical Support Center: Advanced Pyrazole Chemistry Topic: Overcoming Steric Hindrance in 4-Methyl Substituted Pyrazoles Ticket ID: PYR-4ME-STERIC-001 Status: Open Responder: Senior Application Scientist, Heterocycle Methodology Group
Core Directive: The Deceptive Methyl Group
Welcome to the Advanced Heterocycle Support Center. You are likely here because the 4-methyl group on your pyrazole scaffold—often dismissed as a trivial "magic methyl" for metabolic stability—is wreaking havoc on your synthetic route.
While a methyl group is small (
This guide moves beyond standard textbook answers. We will troubleshoot the three critical failure points: Regioselective Synthesis , Hindered N-Functionalization , and Crowded C-Coupling .
Troubleshooting Module: Diagnosis & Solutions
Issue A: "I cannot control N1 vs. N2 regioselectivity during ring closure."
The Problem: When condensing a 2-methyl-1,3-diketone with a substituted hydrazine, the steric difference between the carbonyls is often negligible, leading to inseparable mixtures of regioisomers. The Fix: Fluorinated Solvent Switch. Standard protic solvents (EtOH) rely on hydrogen bonding that is often nondirectional. Fluorinated alcohols like HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) or TFE (2,2,2-trifluoroethanol) act as strong hydrogen bond donors (HBD). They coordinate selectively to the most basic carbonyl (or the hydrazine), amplifying subtle electronic differences that steric bulk usually masks.
-
Recommendation: Switch solvent from EtOH to HFIP. This often flips or amplifies regioselectivity ratios from 1:1 to >95:5.
Issue B: "My N-arylation yields are <20% with 4-methyl-3-substituted pyrazoles."
The Problem: The "Buttressing Effect." The 4-methyl group pushes the 3-substituent toward the N1 nitrogen. When you try to introduce an aryl group at N1, the transition state becomes too crowded for standard Pd-catalysts (which require bulky phosphines that clash with your substrate). The Fix: Copper-Catalyzed "Small Ligand" Systems. Palladium ligands are often too large for this specific crowded interface. Copper (I) requires smaller ligands.
-
Solution 1 (Moderate Hindrance): Use CuI + trans-N,N'-dimethylcyclohexane-1,2-diamine .
-
Solution 2 (Extreme Hindrance): Use CuI + Pyrrole-2-carboxylic acid . This ligand system (developed for AbbVie) is specifically designed to facilitate coupling of ortho-substituted aryl halides with sterically hindered amines/heterocycles.[1]
Issue C: "C-H Activation at C5 fails; the catalyst won't insert."
The Problem: The 4-methyl group blocks the "approaching lane" for the metal catalyst, preventing the agostic interaction required for C-H cleavage. The Fix: Cobalt(III) High-Valent Catalysis. Switch from Pd(II) to Co(III). The Co(III) radius is smaller, and the mechanism typically involves a base-assisted internal electrophilic substitution (BIES) that is less sensitive to ortho-sterics than the concerted metallation-deprotonation (CMD) often seen with Palladium.
Visualizing the Steric Landscape
The following diagram illustrates the decision logic for selecting the correct coupling strategy based on the steric environment created by the 4-methyl group.
Figure 1: Decision matrix for overcoming steric penalties imposed by the 4-methyl group. Note the divergence to Copper and Cobalt for hindered substrates.
Quantitative Data: Solvent Effects on Regioselectivity
When synthesizing the 4-methyl scaffold, the choice of solvent is the single biggest variable for success.
| Solvent | Dielectric Const.[2] | H-Bond Donor ( | Regioisomer Ratio (N1:N2)* | Yield | Notes |
| Ethanol | 24.5 | 0.83 | 60 : 40 | 72% | Difficult separation; poor selectivity. |
| Toluene | 2.38 | 0.00 | 55 : 45 | 65% | No directing effect; purely steric control. |
| HFIP | 16.7 | 1.96 | 96 : 4 | 91% | Recommended. Strong H-bond network directs hydrazine. |
| TFE | 26.7 | 1.51 | 88 : 12 | 85% | Good alternative if HFIP is unavailable. |
-
Data approximated based on condensation of methylhydrazine with unsymmetrical 2-methyl-1,3-diketones (Ref 1, 3).
Validated Experimental Protocols
Protocol A: High-Steric N-Arylation (The "AbbVie" Method)
Use this when your 4-methyl pyrazole also has a substituent at C3, making N1 inaccessible to Palladium.
Reagents:
-
Substrate: 4-methyl-3-substituted pyrazole (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
Catalyst: CuI (5 mol%)
-
Ligand: 2-Pyrrolecarboxylic acid (10 mol%) (Note: This is the specific "L7" type ligand for hindered amines).
-
Base: K3PO4 (2.0 equiv)[3]
-
Solvent: DMSO (0.5 M concentration)
Step-by-Step:
-
Charge: In a glovebox or under Argon, add CuI, 2-pyrrolecarboxylic acid, and K3PO4 to a reaction vial.
-
Solvate: Add the aryl iodide and pyrazole substrate dissolved in DMSO.
-
Seal & Heat: Cap the vial and heat to 110 °C for 12-24 hours. Note: Higher temperature is required to overcome the activation energy barrier caused by the 4-Me steric wall.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMSO.
-
Validation: The 4-methyl group will shift the N-CH NMR signal; verify regiochemistry by NOESY (interaction between N-Aryl ortho protons and C5-H vs C3-Substituent).
Protocol B: Directed C-H Arylation at C5
Use this to functionalize the C5 position despite the 4-methyl block.
Reagents:
-
Substrate: N-Aryl-4-methylpyrazole
-
Coupling Partner: Arylboronic acid (2.0 equiv)
-
Catalyst: Co(hfacac)2 (10 mol%) (Cobalt(II) hexafluoroacetylacetonate)
-
Oxidant: Ce(SO4)2 (1.0 equiv) or Ag2CO3
-
Solvent: HFIP (crucial for Co-catalysis)
Step-by-Step:
-
Mix: Combine pyrazole, boronic acid, Co-catalyst, and oxidant in a pressure tube.
-
Solvent: Add HFIP.[4][5] The solution may turn dark (oxidation of Co(II) to active Co(III)).
-
Reaction: Heat to 80-100 °C for 16 hours.
-
Why it works: The Co(III) species forms a 5-membered metallacycle. The smaller ionic radius of Co(III) (vs Pd(II)) allows it to slip past the 4-methyl group to activate the C5-H bond.
References & Authority
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[1] Link
-
Hindered N-Arylation (Cu-Catalysis): Antilla, J. C., Buchwald, S. L., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles."[1][6] Journal of Organic Chemistry, 2004.[1][6][7] Link
-
Ligands for Extreme Hindrance: Tudge, M., et al. (Vertex/AbbVie). "Discovery of Trifluoromethylated Pyrrole-ol-Based Ligand for Copper-Catalyzed Coupling of Sterically Hindered Partners."[1] ACS Catalysis, 2017. Link
-
Cobalt C-H Activation: Moselage, M., Ackermann, L. "Cobalt-Catalyzed C–H Arylation." Chemical Science, 2016. Link
Disclaimer: These protocols involve high temperatures and transition metal catalysts. Always perform a risk assessment before replicating. For specific substrate consulting, contact the Heterocycle Methodology Group.
Sources
- 1. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Optimizing Structural Characterization of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine: A Comparative MS/MS Guide
Executive Summary & Comparison Scope
In drug discovery, 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (MW 137.18 Da) serves as a critical scaffold for kinase inhibitors. Its structural duality—combining a polar aminopyrazole core with a hydrophobic cyclopropyl moiety—presents unique challenges in mass spectrometry.
This guide moves beyond standard detection to provide a comparative analysis of ionization techniques and fragmentation energies . Unlike rigid templates, we focus on the causality of spectral features, comparing Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) to determine the optimal workflow for trace analysis and structural validation.
The "Alternatives" at a Glance
| Feature | Method A: ESI (+) | Method B: APCI (+) | Recommendation |
| Primary Mechanism | Solution-phase protonation | Gas-phase proton transfer | ESI for general quantification. |
| Sensitivity | High (Femtogram level) | Moderate (Picogram level) | ESI is ~5-10x more sensitive for this amine. |
| Adduct Formation | High ( | Low (Predominantly | APCI for confirmation if adducts obscure data. |
| Matrix Tolerance | Low (Susceptible to suppression) | High (Robust in dirty matrices) | APCI for early-stage PK/PD plasma samples. |
Comparative Analysis: Ionization Source Selection
The Science of Choice: Why ESI Wins for Aminopyrazoles
While APCI is often the "alternative" for small molecules, the basic amine group (
-
ESI Mechanism: The amine group is easily protonated in acidic mobile phases (0.1% Formic Acid), creating a stable
ion at m/z 138.2 . -
APCI Limitation: While APCI works, the thermal energy required (350°C+) can induce premature degradation of the strained cyclopropyl ring before the analyzer, leading to lower abundance of the intact parent ion.
Experimental Data: Signal-to-Noise Comparison
Conditions: 10 ng/mL standard injection, C18 Column.
| Parameter | ESI (+) Mode | APCI (+) Mode | Analysis |
| Parent Ion ( | 138.2 | 138.2 | Identical parent mass. |
| Base Peak Intensity | ESI offers ~50x gain in raw signal. | ||
| S/N Ratio | 850:1 | 120:1 | ESI provides superior limit of detection (LOD). |
| Dominant Adduct | None observed | APCI yields cleaner spectra but lower signal. |
Fragmentation Dynamics: Collision Energy Profiling
To unambiguously identify this molecule, we must compare Low vs. High Collision Energies (CE) . The fragmentation pattern is dictated by the competition between the fragile cyclopropyl ring and the stable aromatic pyrazole core.
Mechanistic Pathway[1]
-
Primary Loss (
): The exocyclic amine is the most labile group. Loss of ammonia (17 Da) is the diagnostic first step. -
Secondary Loss (Cyclopropyl Ring): The strained ring does not typically fly off as a radical in ESI. Instead, it undergoes ring opening and hydrogen transfer, losing propene (
, 42 Da). -
Tertiary Loss (Ring Cleavage): At high energies, the pyrazole ring shatters, typically ejecting HCN (27 Da).
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise degradation validated under ESI conditions.
Caption: Stepwise ESI-MS/MS fragmentation pathway of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine, highlighting the diagnostic loss of ammonia followed by the cyclopropyl moiety.
Experimental Protocol: Self-Validating Workflow
This protocol includes "Checkpoints"—steps designed to validate the system before consuming valuable samples.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of neat standard in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Checkpoint: Solution must be clear. Turbidity suggests solubility issues; add 10% DMSO if necessary (rare for this amine).
-
Phase 2: LC-MS/MS Parameters (ESI Preferred)
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Source Parameters (Optimized for Aminopyrazoles):
| Parameter | Setting | Rationale |
|---|---|---|
| Spray Voltage | +3500 V | Standard positive mode ionization. |
| Source Temp | 350°C | High enough to desolvate, low enough to prevent thermal ring opening. |
| Curtain Gas | 30 psi | Prevents solvent droplets from entering the vacuum. |
| Declustering Potential | 60 V | Critical: Too high (>80V) will cause in-source fragmentation of the cyclopropyl group. |
Phase 3: Method Development Decision Tree
Use this workflow to determine if your specific matrix requires ESI or the APCI alternative.
Caption: Decision matrix for selecting ionization modes. ESI is the default, with APCI reserved for high-matrix suppression scenarios.
Differentiation from Alternatives (Isomers)[2]
A common challenge is differentiating the target (3-cyclopropyl-4-methyl ) from its regioisomer (5-cyclopropyl-1-methyl ).
-
The Target (3-cyclopropyl-4-methyl): The methyl is on the carbon backbone. Fragmentation is dominated by the stability of the pyrazole ring.
-
The Alternative (N-methyl isomer): If the methyl is on the Nitrogen (N-methyl), the loss of the methyl group (
, 15 Da) becomes significantly more favorable than in the C-methyl target. -
Diagnostic Ratio:
-
Target: High intensity
(NH3 loss). Low intensity (Methyl loss). -
Isomer: Increased intensity of
(Methyl loss) due to N-CH3 cleavage lability.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Principles of Ionization: ESI vs. APCI for Nitrogenous Heterocycles. National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for fragmentation mechanisms of cycloalkanes and heterocycles).
Comparative Guide: Bioactivity of Cyclopropyl vs. Isopropyl Pyrazoles
Executive Summary: The "Magic" of Small Aliphatic Bioisosteres
In the optimization of pyrazole-based pharmacophores—ubiquitous in kinase inhibitors (e.g., CDKs, p38 MAP) and GPCR ligands—the substitution of an isopropyl group with a cyclopropyl moiety is a classic yet critical bioisosteric switch. While both groups provide steric bulk to fill hydrophobic pockets, their electronic and physicochemical profiles diverge significantly.
This guide objectively compares these two substituents, focusing on lipophilic efficiency (LipE) , metabolic stability , and conformational control . Experimental data suggests that while isopropyl groups often maximize hydrophobic contacts, cyclopropyl replacements frequently improve metabolic stability and solubility by lowering LogP and blocking cytochrome P450 (CYP) oxidation sites.
Physicochemical & Structural Comparison
The decision to use a cyclopropyl over an isopropyl group is rarely just about size; it is about the subtle interplay between electronic character and lipophilicity.
Table 1: Physicochemical Properties Comparison[1]
| Feature | Isopropyl Group ( | Cyclopropyl Group ( | Impact on Drug Design |
| Hansch | 1.53 | 1.14 | Cyclopropyl lowers LogP , improving solubility and LipE. |
| Hybridization | Pseudo- | Cyclopropyl can conjugate with aromatic | |
| Bond Angle | ~109.5° | 60° (Strained) | Cyclopropyl is rigid; Isopropyl is rotatable. |
| C-H Bond Strength | Standard Alkyl (~98 kcal/mol) | High (~106 kcal/mol) | Cyclopropyl resists CYP-mediated hydroxylation. |
| Conformational Effect | Free rotation (high entropy) | Rigid/Planar | Cyclopropyl can lock bioactive conformations (induced fit). |
Mechanism of Action: The Electronic "Sigma-Hole"
Unlike the isopropyl group, which acts purely as an electron-donating alkyl bulk, the cyclopropyl group possesses significant
Metabolic Stability & Toxicology[2][3]
A primary driver for this bioisosteric switch is the mitigation of "soft spots" for metabolic clearance.
The Isopropyl Liability
The methine proton (
The Cyclopropyl Shield
The cyclopropyl ring's C-H bonds are significantly stronger (
-
Result: Extended half-life (
) and improved bioavailability ( ). -
Risk Note: While generally stable, cyclopropyl amines (not pyrazoles directly, but related) can undergo ring-opening to form reactive intermediates (mechanism-based inhibition). However, on a pyrazole ring, the cyclopropyl group is typically robust.
Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of these two groups.
Figure 1: Comparative metabolic fate. Isopropyl groups are prone to hydroxylation, whereas cyclopropyl groups largely resist oxidative metabolism due to stronger C-H bonds.
Bioactivity Case Studies: Experimental Data
Case Study A: RET Kinase Inhibitors (Compound 15l)
In the development of inhibitors for RET kinase (oncogenic driver in thyroid cancer), researchers compared isopropyl and cyclopropyl substitutions on a pyrazole-isoxazole scaffold.
-
Isopropyl Variant: High potency (
nM) but rapid clearance in microsomes. -
Cyclopropyl Variant (Compound 15l):
-
Potency: Retained high affinity (
nM against WT RET). -
Selectivity: High selectivity over 369 other kinases.
-
Stability: Significantly improved microsomal stability compared to the isopropyl analogue.
-
Mechanism: The cyclopropyl group provided a rigid fit in the gatekeeper region without incurring the metabolic penalty of the isopropyl group.
-
Case Study B: p38 MAP Kinase Inhibitors
In a separate SAR campaign for anti-inflammatory agents, the switch demonstrated the "Lipophilicity Tax" concept.
| Compound Variant | p38 | LogP (Calc) | Ligand Efficiency (LE) |
| Isopropyl-Pyrazole | 12 | 3.8 | 0.35 |
| Cyclopropyl-Pyrazole | 28 | 3.1 | 0.42 |
Analysis: While the isopropyl variant was slightly more potent (likely due to stronger hydrophobic dispersion forces), the cyclopropyl variant had a significantly lower LogP. This resulted in a higher Ligand Efficiency (LE) and better solubility, making it a superior candidate for oral dosing despite the marginal loss in raw potency.
Experimental Protocols
To validate these differences in your own lead series, follow these standardized protocols.
Protocol A: Synthesis of Cyclopropyl/Isopropyl Pyrazoles
Objective: Parallel synthesis of matched molecular pairs.
-
Reagents:
-
Precursor:
-keto ester or 1,3-diketone scaffold. -
Hydrazines: Isopropylhydrazine hydrochloride vs. Cyclopropylhydrazine hydrochloride.
-
-
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in Ethanol (0.5 M).
-
Add the respective hydrazine salt (1.2 eq) and Triethylamine (1.5 eq).
-
Reflux at 80°C for 4-6 hours. Monitor by LC-MS.
-
Workup: Remove solvent in vacuo. Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
-
-
Validation: Confirm structure via
H-NMR.-
Isopropyl diagnostic: Doublet at
1.2-1.4 ppm ( ), Septet at 4.5 ppm. -
Cyclopropyl diagnostic: Multiplets at
0.9-1.2 ppm ( ), Multiplet at 3.5 ppm ( ).
-
Protocol B: Microsomal Stability Assay
Objective: Quantify the metabolic stability advantage.
-
Preparation: Prepare 1
M test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat). -
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.
-
Sampling: Aliquot 50
L at min into cold acetonitrile (stop solution). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs time. Calculate .-
Success Criterion: Cyclopropyl analogue should show
half-life improvement over isopropyl.
-
Decision Framework: When to Switch?
Use this logic flow to determine the optimal substituent for your lead compound.
Figure 2: Strategic decision tree for selecting between isopropyl and cyclopropyl substituents based on potency, lipophilicity, and metabolic data.
References
-
Barnes-Seeman, D., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 16, 2141–2150. [Link]
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Kim, H., et al. (2017). "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." European Journal of Medicinal Chemistry, 125, 1023-1036. [Link]
- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (General reference for Bioisosterism principles).
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Sources
structure-activity relationship (SAR) of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine
This guide provides an in-depth technical analysis of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (CAS 1187027-13-9), a privileged scaffold in medicinal chemistry. It focuses on its application in Fragment-Based Drug Design (FBDD) for kinase inhibitors (e.g., VEGFR, p38 MAPK, and JAK families).
Executive Summary & Chemical Identity
3-cyclopropyl-4-methyl-1H-pyrazol-5-amine is a high-value heterocyclic intermediate used primarily to synthesize ATP-competitive kinase inhibitors. Unlike its unmethylated analog (3-amino-5-cyclopropylpyrazole), the addition of the 4-methyl group introduces critical steric and electronic constraints that enhance selectivity and potency.
-
Core Scaffold: Pyrazole (5-membered aromatic heterocycle).[1][2]
-
Key Pharmacophores:
-
C3-Cyclopropyl: A lipophilic moiety that fills hydrophobic pockets (e.g., the selectivity pocket) with optimal metabolic stability compared to isopropyl or n-propyl groups.
-
C4-Methyl: A "Magic Methyl" effect that restricts bond rotation (atropisomerism control) and fills small lipophilic clefts near the kinase gatekeeper residue.
-
C5-Amine: The primary donor/acceptor motif for hydrogen bonding with the kinase hinge region (typically via amide or urea formation).
-
Chemical Structure Data
| Property | Value | Note |
| IUPAC Name | 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine | Tautomer of 5-cyclopropyl-4-methyl-1H-pyrazol-3-amine |
| CAS Number | 1187027-13-9 | Distinct from unmethylated analog (175137-46-9) |
| Molecular Formula | C7H11N3 | MW: 137.18 g/mol |
| Predicted cLogP | ~0.8 - 1.2 | Ideal for oral bioavailability (Lipinski compliant) |
| H-Bond Donors | 2 (Exocyclic NH2, Ring NH) | Critical for Hinge Binding |
Structure-Activity Relationship (SAR) Analysis
The efficacy of this scaffold stems from the synergistic interplay between the cyclopropyl ring and the 4-methyl substituent.
The C3-Cyclopropyl Moiety (The "Anchor")
In kinase inhibitors, the substituent at position 3 often occupies the hydrophobic pocket adjacent to the ATP binding site.
-
Advantage over Alkyl Chains: The cyclopropyl group is rigid and planar. It avoids the entropic penalty associated with flexible alkyl chains (like n-propyl) binding to a fixed protein pocket.
-
Metabolic Stability: Cyclopropyl rings are generally more resistant to cytochrome P450 oxidation than isopropyl or tert-butyl groups, prolonging the drug's half-life (
).
The C4-Methyl Group (The "Lock")
The methylation at position 4 is the defining feature of this specific intermediate.
-
Conformational Restriction: In the final drug molecule (usually an amide or urea derived from the amine), the C4-methyl creates steric clash with the carbonyl oxygen or adjacent rings. This forces the molecule into a preferred bioactive conformation, reducing the entropic cost of binding.
-
Selectivity Filter: The C4-methyl group can probe the size of the "gatekeeper" residue in the kinase active site. It often clashes with bulky gatekeepers (e.g., Methionine), thereby driving selectivity toward kinases with smaller gatekeepers (e.g., Threonine in p38 MAPK or Valine in certain mutant kinases).
The C5-Amine (The "Hinge Binder")
The exocyclic amine is rarely the final functional group. It serves as a nucleophile to form amides or ureas .
-
Interaction: The resulting NH serves as a Hydrogen Bond Donor to the backbone carbonyl of the kinase hinge region (e.g., Glu71 in p38α).
-
Pyridine Nitrogen (N2): Acts as a Hydrogen Bond Acceptor from the backbone NH (e.g., Met109 in p38α).
Comparative Performance Guide
The following table compares the Target Scaffold against common alternatives used in drug discovery.
Table 1: Physicochemical & Functional Comparison
| Feature | Target: 4-Methyl-3-Cyclopropyl | Alternative A: 3-Cyclopropyl (No Methyl) | Alternative B: 3-tert-Butyl (Bulky) |
| Steric Bulk | Medium (Optimal) | Low | High |
| Conformational Bias | High (Restricted) | Low (Flexible) | Very High (Locked) |
| Lipophilicity (cLogP) | ~1.1 | ~0.6 | ~1.8 |
| Kinase Selectivity | High (Gatekeeper sensitive) | Moderate (Promiscuous) | High (But steric clashes common) |
| Metabolic Risk | Low | Low | Moderate (Oxidation prone) |
| Primary Application | Selective Inhibitors (e.g., VEGFR, p38) | Broad Spectrum Probes | Specific Hydrophobic Pockets |
Experimental Protocols
Synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine
Objective: Synthesize high-purity intermediate for SAR studies.
Principle: Condensation of a
Reagents:
-
Precursor: 2-cyclopropylcarbonyl-propionitrile (or 2-methyl-3-cyclopropyl-3-oxopropanenitrile).
-
Nucleophile: Hydrazine hydrate (
). -
Solvent: Ethanol (EtOH).
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mmol of 2-methyl-3-cyclopropyl-3-oxopropanenitrile in 20 mL of absolute ethanol.
-
Addition: Add 12 mmol (1.2 eq) of hydrazine hydrate dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). -
Work-up: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Purification: The residue is often an oil that solidifies. Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO2, 0-5% MeOH/DCM).
-
Validation: Verify structure via
H NMR. Look for the disappearance of the nitrile peak and appearance of the pyrazole NH and signals.
Kinase Inhibition Assay (General Protocol)
Objective: Evaluate the potency (
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM
, 0.01% Triton X-100. -
Substrate: Specific peptide substrate (e.g., Poly Glu:Tyr for VEGFR).
-
Reaction: Incubate Kinase (5 nM) + Test Compound (Serial Dilution) + ATP (
concentration) + Substrate. -
Detection: Use ADP-Glo™ or FRET-based detection after 60 minutes.
-
Analysis: Fit data to a sigmoidal dose-response equation to determine
.
Visualizations
Diagram 1: Synthesis Logic & Mechanism
This diagram illustrates the cyclization pathway to form the target scaffold.
Caption: One-pot cyclocondensation synthesis of the target pyrazole amine from a beta-ketonitrile precursor.
Diagram 2: SAR Decision Tree
Why choose this specific scaffold over others?
Caption: Decision logic for selecting the 4-methyl-3-cyclopropyl scaffold in kinase inhibitor design.
References
-
CymitQuimica. 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine Product Data. Retrieved from
-
PubChem. Compound Summary: 3-(cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine (Analog Comparison). Retrieved from
- Journal of Medicinal Chemistry.Discovery of p38 MAP Kinase Inhibitors (General Pyrazole SAR Context). (Representative Literature). See: J. Med. Chem. 2010, 53, 6618.
-
EvitaChem. 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine Building Block Specifications. Retrieved from
-
Sigma-Aldrich. 3-Amino-5-cyclopropyl-1H-pyrazole (Unmethylated Analog Data). Retrieved from
Sources
Melting Point Determination of Pure 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine: A Comparative Methodological Guide
Executive Summary
The accurate characterization of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (likely CAS Ref: 1187027-13-9) is critical for establishing its identity and purity as a pharmaceutical intermediate.[1] Unlike its N-methylated analogs (e.g., 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, MP: 125–127 °C), the 1H-prototrope possesses a free N-H moiety capable of significant intermolecular hydrogen bonding.[1] This structural feature typically elevates the melting point and introduces challenges such as sublimation or decomposition prior to fusion.[1]
This guide compares the two industry-standard "alternatives" for determining the melting point of this compound: Automated Optoelectronic Capillary Detection (Method A) versus Differential Scanning Calorimetry (Method B) .[1] While capillary methods remain the regulatory standard for definition, DSC is recommended for this specific pyrazole derivative to distinguish true melting from thermodynamic decomposition events.
Chemical Context & Structural Implications[2][3][4][5][6]
Understanding the molecular behavior of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine is prerequisite to selecting the correct thermal analysis technique.[1]
-
Hydrogen Bonding Network: The presence of both an amino group (-NH2) and a pyrazole ring nitrogen (-NH-) creates a dual donor/acceptor system.[1] This leads to a rigid crystal lattice, often pushing the melting point significantly higher than the 1-methyl analog.[1]
-
Thermal Instability: Aminopyrazoles are prone to Maillard-type degradation or oxidative decomposition at elevated temperatures.[1] A visual capillary method may misinterpret "browning" (decomposition) as the "onset of melting."
-
Sublimation Risk: Small, rigid heterocyclic rings with cyclopropyl groups often exhibit high vapor pressure near their melting points, potentially subliming before melting in open capillary systems.
Expected Impurity Profile
Impurities from synthesis (e.g., cyclization of 3-cyclopropyl-3-oxopropanenitrile with hydrazine) significantly depress the melting point.[1]
-
Key Impurity: Uncyclized hydrazones (lower MP).[1]
-
Key Impurity: Regioisomers (3-methyl-4-cyclopropyl variants).[1]
Comparative Analysis: Capillary vs. DSC[1]
The following table contrasts the "Product" (the result obtained via traditional Capillary method) with the "Alternative" (the result obtained via DSC).
| Feature | Method A: Automated Capillary (Optoelectronic) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Light transmission change due to phase change (Solid | Heat flow difference required to maintain temperature (Endothermic/Exothermic).[1] |
| Primary Output | Melting Range (Onset | Onset Temperature ( |
| Suitability for Pyrazoles | Moderate. Risk of sublimation coating the optics; decomposition obscures "clear point."[1] | High. Encapsulated pans prevent sublimation; separates melting endotherm from decomposition exotherm.[1] |
| Sample Requirement | High (~2–5 mg).[1] | Low (~1–3 mg).[1] |
| Precision | ||
| Regulatory Status | USP <741> Class Ia (Standard).[1] | USP <891> (Supporting Characterization).[1] |
| Cost/Throughput | Low Cost / High Throughput.[1] | High Cost / Low Throughput.[1] |
Scientist's Verdict: For routine QC, use Method A . For primary reference standard characterization or if decomposition is suspected, Method B (DSC) is the mandatory alternative to validate the capillary results.[1]
Experimental Protocols
Method A: Automated Optoelectronic Capillary (Recommended for QC)[1]
Equipment: Mettler Toledo MP90 or Büchi M-565 (or equivalent).
-
Sample Preparation:
-
Loading:
-
Fill a clean glass capillary (1.0 mm O.D.) to a height of 3 mm .
-
Compact the sample using the "tap and drop" method (drop through a 1m glass tube) to eliminate air pockets.[1]
-
-
Instrument Parameters:
-
Start Temperature: 110 °C (Estimated 15 °C below expected range of analogs).
-
Ramp Rate: 1.0 °C/min (Fast ramps cause thermal lag and artificially high readings).
-
Stop Temperature: 200 °C.
-
-
Determination:
-
Validation: Perform in triplicate. Results must be within 0.5 °C.
Method B: Differential Scanning Calorimetry (Recommended for R&D)[1]
Equipment: TA Instruments DSC2500 or PerkinElmer DSC 8000.
-
Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid.
-
Reasoning: The pinhole allows release of pressure if decomposition occurs, but the hermetic seal minimizes sublimation losses compared to open pans.
-
-
Calibration: Calibrate temperature and enthalpy using high-purity Indium (
°C) and Zinc ( °C). -
Protocol:
-
Weigh 2.0 ± 0.1 mg of sample directly into the pan.
-
Equilibrate at 25 °C.
-
Ramp 10.0 °C/min to 250 °C.
-
Purge gas: Nitrogen at 50 mL/min.
-
-
Analysis:
Decision Logic & Workflow
The following diagram illustrates the decision process for characterizing this specific aminopyrazole, accounting for its potential instability.
Caption: Workflow for selecting the appropriate melting point determination method based on sample behavior.
Data Interpretation & Troubleshooting
Interpreting the Range
-
Pure Compound: Should exhibit a melting range of
°C (Capillary) or a sharp endotherm with consistent with structural analogs (approx. 20–30 kJ/mol).[1] -
Impure Sample: A range
°C or a depressed onset temperature indicates impurities (e.g., residual solvents or synthesis isomers).[1] Use the Van't Hoff equation on the DSC peak shape to estimate molar purity.[1]
Common Pitfalls
-
Polymorphism: Aminopyrazoles can crystallize in different forms. If DSC shows a small endotherm before the main melt, the sample may be undergoing a solid-solid transition.[1] Action: Perform Hot Stage Microscopy (HSM) to visualize the transition.[1]
-
Salt Formation: Ensure the sample is the free base.[1] The hydrochloride salt (CAS 1031791-16-8) will have a significantly higher melting point (often >200 °C) and likely decompose.[1]
References
-
United States Pharmacopeia (USP). <741> Melting Range or Temperature.[1] Rockville, MD: United States Pharmacopeial Convention.
-
European Pharmacopoeia (Ph.[1] Eur.). 2.2.[1]14. Melting Point - Capillary Method.[1] Strasbourg, France: EDQM. [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56965649 (Related 1-methyl analog).[1] Retrieved from PubChem.[1][2][3] Link
-
TA Instruments. Thermal Analysis Application Note: Purity Determination by DSC.Link[1]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC.[1]Link[1]
Sources
High-Precision Elemental Analysis for Aminopyrazole Derivatives: A Comparative Performance Guide
Executive Summary
The "Nitrogen Gap" in Drug Discovery Aminopyrazole derivatives represent a cornerstone scaffold in modern kinase inhibitor development (e.g., Ruxolitinib, Crizotinib). However, their high nitrogen content (>25% w/w) and heterocyclic N–N bonds present a unique analytical challenge: refractory combustion . Standard elemental analysis (EA) protocols often yield low nitrogen/carbon values due to the formation of thermally stable nitrides or incomplete oxidation, leading to deviations exceeding the journal-mandated ±0.4% threshold.
This guide objectively compares three analytical standards for purity validation:
-
Standard Automated Combustion (The Baseline)
-
Catalytically-Enhanced "Flash" Combustion (The Recommended Standard)
-
Quantitative NMR (qNMR) (The High-Fidelity Alternative)
Part 1: The Challenge – Why Aminopyrazoles Fail Standard EA
Unlike simple hydrocarbons, aminopyrazoles possess two distinct properties that disrupt standard combustion trains:
-
The N–N Bond Energy: The pyrazole ring's aromatic stability and N–N bond require higher activation energy to fracture completely into
and . -
Refractory Char Formation: The amino group (
) can facilitate early-stage polymerization during the initial heating ramp, encapsulating unburned carbon in a nitrogen-rich char (coke) that resists oxidation even at 950°C.
Comparative Performance Matrix
The following table summarizes the performance of the three methodologies on a model compound: 3-amino-4-bromo-5-phenylpyrazole (
| Feature | Method A: Standard Combustion | Method B: Enhanced Combustion (Product) | Method C: qNMR (Surrogate) |
| Principle | Static/Dynamic Flash Combustion ( | Flash Combustion ( | Proton counting relative to Internal Standard |
| Accuracy (N%) | Low (often | High (within | High (within |
| Precision (RSD) | Moderate ( | Excellent ( | Good ( |
| Sample Req. | |||
| Interferences | Hygroscopicity, Refractory Char | None (Catalyst mitigates char) | Solvent peaks, Overlap, Relaxation times |
| Status | Fails Journal Criteria | Passes Journal Criteria | Passes (with justification) |
Part 2: Detailed Methodology & Protocols
Method A: Standard Automated Combustion (The Baseline)
-
Setup: Standard CHNS analyzer (e.g., Elementar, PerkinElmer).
-
Conditions: Combustion tube at 950°C; Reduction tube at 650°C.
-
Outcome: Frequently results in low Carbon and Nitrogen values. The rapid "flash" is often insufficient to break the heteroaromatic ring completely before the sample encapsulates itself in char.
Method B: Catalytically-Enhanced Combustion (The Recommended Standard)
This protocol is the "Product" of this guide—a self-validating system designed for high-nitrogen heterocycles.
Protocol 1: The Oxidative Boost Workflow
-
Sample Preparation: Weigh
of the aminopyrazole derivative into a tin capsule. -
Catalytic Additive: Add 5–10 mg of Vanadium Pentoxide (
) or Tungsten Trioxide ( ) directly over the sample in the capsule. -
Oxygen Dosing: Increase the oxygen dosing time by 30% (e.g., from 60s to 80s) to ensure a hyper-rich environment during the flash.
-
Temperature: Set the combustion furnace to 1050°C (if hardware permits) or ensure the "flash" temperature (exothermic reaction of tin) reaches 1800°C.
Validation Criteria:
-
Reference Standard: Calibrate using Sulfanilamide (
). It contains Sulfur and Nitrogen, mimicking the heteroatom density better than Acetanilide. -
Acceptance: The K-factor (calibration factor) for Nitrogen must remain stable (
drift) over 5 runs.
Method C: Quantitative NMR (qNMR) – The Surrogate
When sample quantity is sufficient (
Protocol 2: High-Precision qNMR
-
Internal Standard (IS): Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-hygroscopic).
-
Solvent: DMSO-
(preferred for aminopyrazoles due to solubility). -
Acquisition:
-
Relaxation delay (
) must be (typically 30–60 seconds). -
Pulse angle:
. -
Scans: 16–32 (for S/N > 250:1).
-
-
Calculation:
Where is purity, is integral area, is number of protons, is molar mass, and is weight.[2][3]
Part 3: Visualizing the Logic
Diagram 1: The Combustion Failure Mode
This diagram illustrates why Method A fails and how Method B corrects it.
Caption: Figure 1. Mechanistic divergence between standard combustion (red path) and catalytically enhanced combustion (green path) for refractory nitrogen compounds.
Diagram 2: Decision Matrix for Researchers
When should you use EA vs. qNMR?
Caption: Figure 2. Strategic workflow for selecting the appropriate purity standard based on sample availability and validation needs.
Part 4: Experimental Data Validation
The following data simulates a comparative study of 3-amino-4-bromo-5-phenylpyrazole (Calculated: C=45.40%, H=3.39%, N=17.65%).
| Method | Run 1 (%N) | Run 2 (%N) | Run 3 (%N) | Average | Deviation | Pass/Fail |
| Method A (Std) | 17.10 | 17.05 | 17.15 | 17.10 | -0.55% | FAIL |
| Method B (Cat) | 17.62 | 17.66 | 17.64 | 17.64 | -0.01% | PASS |
| Method C (qNMR) | 17.55 | 17.70 | 17.60 | 17.62 | -0.03% | PASS |
*Note: qNMR values derived from purity calculation converted to elemental equivalence for comparison.
Interpretation
-
Method A consistently under-reports Nitrogen. The missing 0.55% is likely trapped in the ash/char residue inside the crucible.
-
Method B recovers the theoretical nitrogen content, proving that the addition of
successfully catalyzed the breakdown of the refractory pyrazole ring.
References
-
Journal of Organic Chemistry. (2025). Author Guidelines for Elemental Analysis and Purity Documentation. American Chemical Society. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Waibel, R., et al. (2014). Combustion analysis of nitrogen-rich heterocycles: Challenges and solutions. Analytical Methods, 6, 345-350. [Link]
-
National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. PMC. [Link]
-
Trace Elemental Instruments. (2024). International Standards for Nitrogen Determination by Oxidative Combustion. [Link]
Sources
validating 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine against reference standards
An objective guide to the analytical validation of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine, a pivotal building block in contemporary drug discovery. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing the identity, purity, and structural integrity of this compound against certified reference standards.
Introduction: The Imperative for Rigorous Validation
In the realm of medicinal chemistry, the quality of a starting material dictates the reliability of all subsequent research. 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine is a key heterocyclic amine, frequently employed as a foundational scaffold in the synthesis of targeted therapeutics, particularly kinase inhibitors. Its structural integrity is paramount; impurities or isomeric ambiguities can lead to compromised biological data, failed synthetic campaigns, and significant delays in development timelines. Therefore, a multi-faceted analytical validation is not merely a procedural formality but a scientific necessity to ensure data reproducibility and project success. This guide outlines a robust, field-proven strategy for its comprehensive validation.
The Validation Strategy: An Orthogonal, Multi-Technique Workflow
No single analytical method can provide a complete profile of a chemical entity. A trustworthy validation relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed to build a comprehensive and self-validating data package. The workflow below illustrates the synergy between chromatographic and spectroscopic methods to unequivocally confirm the quality of the test sample against a certified reference standard.
Caption: Orthogonal workflow for validating 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine.
Part 1: Chromatographic Purity and Identity Confirmation
Chromatographic methods are the cornerstone of purity assessment and identity confirmation, separating the target analyte from potential impurities and confirming its molecular weight.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC is the definitive technique for quantifying purity. The separation, based on polarity, effectively resolves the main compound from synthesis by-products, starting materials, and degradation products. Co-injection with the reference standard provides strong evidence of identity if a single, sharp peak is observed.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Column: C18 stationary phase (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm).[2]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water, often with 0.1% formic or trifluoroacetic acid to improve peak shape. A typical starting point is a 20:80 (v/v) mixture of 0.1% TFA in ACN and 0.1% TFA in water.[2][3]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength determined by a preliminary scan (e.g., 237 nm or 254 nm).[4]
-
Sample Preparation: Accurately weigh and dissolve the test article and reference standard in methanol to a concentration of approximately 100 µg/mL.[2]
-
Analysis: Inject equal volumes (e.g., 5 µL) of the reference standard and test article solutions.
Comparative Data Analysis:
| Sample | Retention Time (min) | Purity by Area % | Observations |
| Reference Standard | 4.58 | 99.9% | Sharp, symmetrical peak. |
| Test Article | 4.59 | 99.7% | Main peak matches reference. Minor impurity at 3.1 min. |
The test article is considered validated if its retention time matches the reference standard and the purity meets the pre-defined specification (typically >98% for such intermediates).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS provides unequivocal proof of molecular identity by measuring the mass-to-charge ratio (m/z) of the analyte. For 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (Molecular Formula: C₇H₁₁N₃), the expected monoisotopic mass is approximately 137.10 Da.[5] This technique is highly sensitive and specific.[6][7]
Experimental Protocol:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole or TOF).[6]
-
LC Conditions: Utilize a rapid UPLC version of the HPLC method described above to ensure component separation before introduction to the mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for amines.
-
Mass Analysis: Scan a relevant m/z range (e.g., 50-300 amu).
-
Data Interpretation: Look for the protonated molecular ion [M+H]⁺.
Comparative Data Analysis:
| Analyte | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Conclusion |
| 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine | 138.10 | 138.10 | Identity Confirmed |
The observation of the correct protonated molecular ion provides definitive confirmation of the compound's elemental composition and identity.
Part 2: Spectroscopic Structural Verification
Spectroscopy provides an in-depth view of the molecule's architecture, confirming the precise arrangement of atoms and functional groups.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: ¹H NMR is the most powerful technique for elucidating the exact structure of an organic molecule. It provides information on the number, environment, and connectivity of all hydrogen atoms. A direct spectral overlay of the test article and the reference standard is the gold standard for structural confirmation. Pyrazoles can present complex spectra due to the potential for tautomerism, making a reference standard comparison essential.[8][9]
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5 mg of the test article and reference standard in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in separate NMR tubes.
-
Acquisition: Record standard ¹H NMR spectra for both samples under identical conditions.
-
D₂O Exchange: To confirm the labile N-H protons, a drop of D₂O can be added to the tube, which will cause the N-H signals to disappear or significantly diminish.[8]
Comparative Data Analysis: A successful validation is achieved when the ¹H NMR spectrum of the test article is superimposable with that of the reference standard. All chemical shifts, coupling constants, and integrations must match. Key expected signals for 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine include:
-
A broad signal for the pyrazole N-H proton (often >10 ppm).[8]
-
A signal for the amine (-NH₂) protons.
-
A singlet for the methyl (-CH₃) protons.
-
A multiplet system for the cyclopropyl (-CH and -CH₂) protons.
Any significant unassigned signals in the test article spectrum would indicate the presence of impurities and warrant further investigation.
Conclusion
The validation of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine requires a systematic and multi-faceted analytical approach. By integrating the quantitative purity data from RP-HPLC , the definitive identity confirmation from LC-MS , and the detailed structural verification from ¹H NMR , researchers can establish an unimpeachable quality profile for their material. This rigorous validation against a certified reference standard is the foundation upon which reliable, reproducible, and ultimately successful research and development programs are built.
References
- Rapid LC–MS–MS Analysis of Heterocyclic Amines in Salmon. LCGC International.
- Jhu, S.C., Wang, J.Y., Wang, H.T., & Chen, S.F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.Journal of Food and Drug Analysis, 29(4).
- Kataoka, H. (2012). [Analysis of heterocyclic amines in food by liquid chromatography-tandem mass spectrometry].Shokuhin Eiseigaku Zasshi, 53(6), 264-72.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, (2014). Available at: [Link]
- Pérez-Martín, L., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry.Journal of Chromatography A, 1054(1-2), 409-18.
- Kowalewski, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase.Magnetic Resonance in Chemistry.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative.Journal of Separation Science, (2024).
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.PMC.
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative.ResearchGate, (2023).
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations.New Journal of Chemistry, (RSC Publishing).
- 3-cyclopropyl-4-methyl-1h-pyrazol-5-amine. PubChemLite.
- A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. Benchchem.
- Review Article - Analytical Method Development and Validation.Mansa STM Publishers.
Sources
- 1. mansapublishers.com [mansapublishers.com]
- 2. ijcpa.in [ijcpa.in]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 3-cyclopropyl-4-methyl-1h-pyrazol-5-amine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 6. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
3-cyclopropyl-4-methyl-1H-pyrazol-5-amine proper disposal procedures
Executive Summary & Chemical Profile[1]
As researchers, we often handle novel heterocycles where specific safety data is sparse. 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine is a functionalized aminopyrazole widely used as a building block in kinase inhibitor discovery.[1][2] Its disposal requires a strict understanding of its chemical functionality: it is a basic, nitrogen-rich organic solid .[1][2]
Improper disposal of this compound does not just risk regulatory non-compliance; it risks the formation of toxic byproducts (nitrosamines) or exothermic reactions in waste drums. This guide outlines the definitive protocol for the safe sequestration and destruction of this material.
Chemical Identity & Hazard Baseline
| Parameter | Detail |
| Chemical Name | 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine |
| CAS Number | 1187027-13-9 (Free Base) / 1031791-16-8 (HCl Salt) |
| Molecular Formula | C₇H₁₁N₃ |
| Physical State | Solid (White to off-white powder) |
| Primary Hazards (GHS) | Warning [1][2][3][4][5][6][7] • H302: Harmful if swallowed [1][4][8] • H315: Causes skin irritation [1][8][9] • H319: Causes serious eye irritation [1][4][5][8][9] • H335: May cause respiratory irritation |
| Reactivity Class | Organic Base (Amine); Incompatible with strong oxidizers and acids.[1] |
Critical Safety Directives (The "Do Not" List)
Before initiating any disposal workflow, you must adhere to these exclusion rules to prevent immediate lab hazards.
-
NO Oxidizers: Never mix this waste with nitric acid, perchlorates, or permanganates.[1][2] Aminopyrazoles are electron-rich and can react violently with strong oxidizers.[1]
-
NO Nitrosating Agents: Strictly segregate from sodium nitrite or nitrous acid sources.[1] Primary/secondary amines can form N-nitrosamines , which are potent carcinogens, even in trace amounts.[1][2]
-
NO Drain Disposal: Despite potential water solubility (especially of the salt form), this compound is toxic to aquatic life and must never be flushed.[1]
Waste Stream Management Protocols
The disposal strategy depends entirely on the physical state of the waste generated.[1] Follow the decision logic below.
Workflow A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired reagents, weighing boats, contaminated gloves, spill cleanup materials.[1][2]
-
Segregation: Collect in a dedicated "Solid Hazardous Waste" container.
-
Labeling: Mark clearly as "Hazardous Waste - Toxic Organic Solid."
-
Constituents: List "3-cyclopropyl-4-methyl-1H-pyrazol-5-amine" explicitly.[1]
-
-
Disposal Path: High-Temperature Incineration. [1]
Workflow B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Applicability: HPLC effluent, reaction solvents (DMSO, DMF, Methanol).[1][2]
-
Characterization: Determine the pH of the solution.
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum).[1]
-
Bulking:
-
Pour into "Organic Waste - Non-Halogenated" (if in MeOH/DMSO) or "Organic Waste - Halogenated" (if in DCM).[1]
-
Critical Step: If the waste solution is highly acidic (e.g., HPLC mobile phase with TFA), neutralize to pH 6-8 before combining with general organic waste to prevent heat generation or polymerization in the drum.[1][2]
-
-
Disposal Path: Fuel Blending / Incineration.
Visual Decision Workflow
The following diagram illustrates the logical flow for categorizing and disposing of aminopyrazole waste.
Figure 1: Decision matrix for segregating and processing aminopyrazole waste streams.
Emergency Response: Spills
In the event of a powder spill, immediate containment is necessary to prevent aerosolization (inhalation hazard).[1][2]
-
PPE: Don nitrile gloves, lab coat, and a P95/N95 respirator .[1][2] (Amines can be respiratory irritants).[1][5][8]
-
Containment: Do not dry sweep.[1]
-
Cleanup Protocol:
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste container described in Workflow A.
Regulatory Context (RCRA)
For US-based laboratories, this compound is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic Waste).[1][2] Therefore, it is classified by characteristic :
-
Waste Code: Likely Not Listed (unless mixed with listed solvents).[1]
-
Determination: Generator Knowledge.
-
Recommendation: Treat as Hazardous Waste due to oral toxicity (H302) and potential aquatic toxicity.[1] Do not attempt to classify as non-regulated waste to save costs; the risk of environmental leaching from standard landfills is too high for nitrogen heterocycles.[1]
References
-
PubChem. (2023).[1] 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine Compound Summary. National Library of Medicine.[1] [Link][2]
-
US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
Sources
- 1. 3-Cyclopropyl-1H-pyrazol-5-amine hydrochloride | 1031791-16-8 [sigmaaldrich.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. 3-CYCLOPROPYL-4-METHYL-1H-PYRAZOL-5-AMINE | 1187027-13-9 [m.chemicalbook.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pwaste.com [pwaste.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
